(2-(Difluoromethoxy)pyridin-3-yl)boronic acid
Description
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Properties
IUPAC Name |
[2-(difluoromethoxy)pyridin-3-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BF2NO3/c8-6(9)13-5-4(7(11)12)2-1-3-10-5/h1-3,6,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTNMJXVIJXDALS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=CC=C1)OC(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BF2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80744612 | |
| Record name | [2-(Difluoromethoxy)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80744612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1300750-50-8 | |
| Record name | [2-(Difluoromethoxy)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80744612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Spectroscopic Characterization of (2-(Difluoromethoxy)pyridin-3-yl)boronic acid
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the last update, specific, publicly available experimental ¹H NMR, ¹³C NMR, and ¹⁹F NMR data for (2-(Difluoromethoxy)pyridin-3-yl)boronic acid could not be located in peer-reviewed literature or major chemical supplier databases. The following guide provides a comprehensive overview of the expected spectroscopic characteristics of this compound based on established principles of NMR spectroscopy and data from analogous structures. It also outlines the standard experimental protocols for acquiring such data. The presented spectra data are hypothetical and intended to serve as a reference and guide for researchers.
Introduction
This compound is a heterocyclic organoboron compound of interest in medicinal chemistry and drug discovery. The presence of a pyridine ring, a difluoromethoxy group, and a boronic acid moiety suggests its potential as a versatile building block in the synthesis of complex molecules with diverse biological activities. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound. This guide focuses on the key Nuclear Magnetic Resonance (NMR) techniques used for its characterization: ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectroscopy.
Hypothetical Spectroscopic Data
The following tables summarize the predicted NMR spectroscopic data for this compound. These predictions are based on typical chemical shifts and coupling constants observed for pyridine derivatives, difluoromethoxy-substituted aromatics, and aryl boronic acids.
Table 1: Hypothetical ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 8.45 | dd | J = 4.8, 1.5 Hz | 1H | H-6 |
| 8.10 | dd | J = 7.5, 1.5 Hz | 1H | H-4 |
| 7.40 | t | J = 73.5 Hz | 1H | -OCHF₂ |
| 7.25 | dd | J = 7.5, 4.8 Hz | 1H | H-5 |
| 8.20 (broad s) | s | - | 2H | -B(OH)₂ |
Table 2: Hypothetical ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| 159.5 (t, J = 3.0 Hz) | C-2 |
| 118.0 (t, J = 260.0 Hz) | -OCHF₂ |
| 149.0 | C-6 |
| 142.0 | C-4 |
| 121.0 | C-5 |
| 115.0 (broad) | C-3 |
Table 3: Hypothetical ¹⁹F NMR Data (470 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| -82.5 | d | J = 73.5 Hz | -OCHF₂ |
Interpretation of Spectroscopic Data
¹H NMR Spectrum
The proton NMR spectrum is expected to show distinct signals for the three protons on the pyridine ring and the single proton of the difluoromethoxy group. The two protons of the boronic acid group typically appear as a broad singlet, which can exchange with D₂O. The protons on the pyridine ring (H-4, H-5, and H-6) will exhibit characteristic doublet of doublets splitting patterns due to ortho and meta couplings. The proton of the difluoromethoxy group will appear as a triplet due to coupling with the two equivalent fluorine atoms.
¹³C NMR Spectrum
The carbon NMR spectrum will show signals for the five carbons of the pyridine ring and the carbon of the difluoromethoxy group. The carbon attached to the boronic acid group (C-3) may appear as a broad signal due to quadrupolar relaxation of the adjacent boron nucleus. The carbon of the difluoromethoxy group will be split into a triplet by the two attached fluorine atoms with a large one-bond coupling constant (¹JCF). The carbon attached to the difluoromethoxy group (C-2) may also show a smaller triplet splitting (²JCF).
¹⁹F NMR Spectrum
The fluorine NMR spectrum is expected to show a single signal for the two equivalent fluorine atoms of the difluoromethoxy group. This signal will be split into a doublet by the geminal proton with a characteristic two-bond coupling constant (²JFH).
Experimental Protocols
Sample Preparation for NMR Spectroscopy
Proper sample preparation is crucial for obtaining high-quality NMR spectra.[1][2][3][4]
-
Sample Purity: Ensure the sample of this compound is of high purity to avoid interference from impurities in the spectra.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for boronic acids. Other potential solvents include methanol-d₄ or chloroform-d.
-
Concentration: For ¹H NMR, a concentration of 5-10 mg in 0.5-0.7 mL of solvent is typically sufficient. For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg is recommended.[4]
-
Filtration: Dissolve the sample in the deuterated solvent and filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[1][2]
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for ¹H and ¹³C NMR for referencing the chemical shifts to 0 ppm.
NMR Data Acquisition
NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR: A standard single-pulse experiment is typically used. Key parameters to optimize include the spectral width, number of scans, and relaxation delay.
-
¹³C NMR: A proton-decoupled experiment (e.g., zgpg30) is used to obtain singlets for each carbon, simplifying the spectrum. A sufficient number of scans is required to achieve a good signal-to-noise ratio.
-
¹⁹F NMR: A standard single-pulse experiment, often with proton decoupling, is used. The spectral width should be large enough to encompass the expected chemical shift of the difluoromethoxy group.
Visualization of Spectroscopic Relationships
The following diagrams illustrate the logical workflow for spectroscopic analysis and the key structural correlations.
Caption: Workflow for the spectroscopic analysis of this compound.
Caption: Key NMR coupling correlations for structural elucidation.
References
Physical and chemical properties of (2-(Difluoromethoxy)pyridin-3-yl)boronic acid
An In-depth Technical Guide to (2-(Difluoromethoxy)pyridin-3-yl)boronic acid
This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This document details the compound's characteristics, its synthesis and reactivity, and its applications as a key building block in the creation of complex organic molecules.
Compound Identification and Overview
This compound is a heterocyclic organoboron compound. Its structure, featuring a pyridine ring substituted with a difluoromethoxy group and a boronic acid moiety, makes it a valuable reagent in modern organic synthesis. The difluoromethoxy group can enhance the metabolic stability and lipophilicity of target molecules, while the boronic acid functional group is a versatile handle for carbon-carbon bond formation, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1]
| Identifier | Value |
| IUPAC Name | This compound |
| Synonyms | 2-(difluoromethoxy)-3-pyridinylboronic acid[2][3] |
| CAS Number | 1300750-50-8[2][3][4] |
| Molecular Formula | C₆H₆BF₂NO₃[5] |
| Molecular Weight | 188.93 g/mol [3][4] |
| Canonical SMILES | C1=CC(N=C(C1)OC(F)F)B(O)O |
| InChI Key | YTNMJXVIJXDALS-UHFFFAOYSA-N[6] |
Physical and Chemical Properties
The physicochemical properties of this boronic acid are influenced by both the pyridine core and its substituents. While specific experimental data for this exact isomer is limited, properties can be inferred from related compounds and general principles.
Physical Properties
| Property | Value / Description |
| Physical Form | Reported as a solid.[3] |
| Melting Point | Not specified. For the related isomer, (6-(difluoromethoxy)pyridin-3-yl)boronic acid, the melting point is 158–162°C.[1] |
| Boiling Point | Not specified; likely to decompose at higher temperatures. |
| Solubility | Expected to have limited solubility in water. Boronic acids generally exhibit low aqueous solubility, though this can be influenced by pH. Soluble in polar organic solvents like methanol, DMSO, and DMF. |
| Appearance | Typically a white to off-white or pale yellow solid. |
Chemical Properties
| Property | Value / Description |
| pKa | Not experimentally determined. Pyridine boronic acids have two pKa values. For the parent 3-pyridylboronic acid, pKa₁ is ~4.34 (pyridinium ion) and pKa₂ is ~8.19 (boronic acid).[4] The electron-withdrawing difluoromethoxy group is expected to lower both pKa values, making the pyridinium ion more acidic and the boronic acid a stronger Lewis acid. |
| Stability | 3-Pyridinylboronic acids are generally stable. However, substitution at the 2-position can sometimes lead to instability via protodeboronation.[2] It is recommended to store the compound under an inert atmosphere at refrigerated temperatures (2-8°C).[3] Boronic acids can undergo dehydration to form cyclic boroxine anhydrides. |
| Reactivity | The primary reactivity is centered around the boronic acid group, which readily participates in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with aryl and heteroaryl halides or triflates. |
Spectroscopic Characterization
No specific, publicly available spectra for this compound have been identified. The following table summarizes the expected spectroscopic characteristics based on analysis of structurally similar compounds.[1]
| Spectroscopy | Expected Characteristics |
| ¹H NMR | - Pyridine Protons (3H): Resonances expected in the δ 7.5–9.0 ppm range. - CHF₂ Proton (1H): A triplet is expected due to coupling with the two fluorine atoms. - B(OH)₂ Protons (2H): A broad singlet, typically in the δ 6.0–7.0 ppm range, which is exchangeable with D₂O. |
| ¹³C NMR | - Aromatic carbons, including the carbon bearing the boron atom (C-B bond), and the carbon of the difluoromethoxy group. |
| ¹⁹F NMR | - A characteristic signal for the -OCF₂H group, likely a doublet due to coupling with the adjacent proton. For a related isomer, a triplet was expected near δ -80 ppm.[1] Other sources suggest shifts closer to -90 ppm for CHF₂ groups.[7] |
| ¹¹B NMR | - A broad signal characteristic of trigonal boronic acids. |
| IR Spectroscopy | - B-O Stretching: ~1340 cm⁻¹ - O-CF₂ Stretching: ~1150 cm⁻¹ - O-H Stretching (broad): ~3200-3400 cm⁻¹ |
| Mass Spectrometry | - The molecular ion peak [M+H]⁺ would be expected at m/z 189.0. Fragmentation may involve the loss of water or the boronic acid group. |
Synthesis and Reactivity
General Synthetic Strategy
The synthesis of pyridinyl boronic acids can be achieved through several established methods. A common approach for this class of compounds involves a halogen-metal exchange followed by borylation.
Key Reactivity: Suzuki-Miyaura Cross-Coupling
This compound is an excellent coupling partner in Suzuki-Miyaura reactions, enabling the synthesis of biaryl and heteroaryl structures. This reaction is a cornerstone of modern medicinal chemistry for constructing the core scaffolds of many drug candidates.
Experimental Protocols
Representative Protocol: Suzuki-Miyaura Cross-Coupling
This protocol provides a general procedure for the coupling of this compound with a generic aryl bromide. Optimization may be necessary for specific substrates.
Materials:
-
This compound (1.2 equiv)
-
Aryl or Heteroaryl Bromide (1.0 equiv)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane, DMF, or Toluene/Water mixture)
Procedure:
-
Reaction Setup: To an oven-dried reaction vessel (e.g., a Schlenk tube) equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), the palladium catalyst (0.02-0.05 mmol), and the base (2.0-3.0 mmol).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., Argon or Nitrogen) for 5-10 minutes.
-
Solvent Addition: Add the degassed solvent (to achieve a concentration of ~0.1-0.2 M with respect to the aryl bromide) via syringe.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
Applications in Drug Discovery
Boronic acids are integral to medicinal chemistry and drug discovery.[8] The introduction of a difluoromethoxy (-OCF₂) group is a common strategy to improve the metabolic stability, cell permeability, and binding affinity of drug candidates. This compound serves as a key intermediate for incorporating this valuable motif into larger, biologically active molecules.
While this specific boronic acid is not an active pharmaceutical ingredient itself, it is a precursor to compounds that may target a variety of biological pathways. For instance, its structural isomer, (6-(difluoromethoxy)pyridin-3-yl)boronic acid, is used to synthesize inhibitors of kinases like EGFR and ALK, which are critical targets in oncology.[1]
Safety and Handling
Hazard Statements: [6]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
Precautionary Statements: [6]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Store in a tightly sealed container under an inert atmosphere in a cool, dry place.
Conclusion
This compound is a specialized building block with significant potential for the synthesis of novel compounds in the pharmaceutical and materials science sectors. Its unique combination of a pyridine core, a difluoromethoxy group, and a reactive boronic acid moiety makes it a valuable tool for medicinal chemists. While detailed experimental data on this specific isomer is not widely published, its properties and reactivity can be reliably inferred from related structures, enabling its effective use in synthetic applications. Proper handling and storage are essential to maintain its stability and ensure safe use.
References
- 1. (6-(Difluoromethoxy)pyridin-3-yl)boronic acid (1354290-88-2) for sale [vulcanchem.com]
- 2. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 3. db-thueringen.de [db-thueringen.de]
- 4. rsc.org [rsc.org]
- 5. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | 1300750-50-8 [sigmaaldrich.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (2-(Difluoromethoxy)pyridin-3-yl)boronic acid for Researchers and Drug Development Professionals
An authoritative resource on the synthesis, properties, and applications of (2-(Difluoromethoxy)pyridin-3-yl)boronic acid, a key building block in modern medicinal chemistry.
Core Compound Identification and Properties
This compound is a fluorinated heterocyclic organic compound that has garnered significant interest in the field of drug discovery. Its unique structural features, combining a pyridine ring with a difluoromethoxy group and a reactive boronic acid moiety, make it a valuable synthon for the preparation of complex molecules with potential therapeutic applications.
Molecular Structure:
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1300750-50-8 | [1] |
| Molecular Formula | C₆H₆BF₂NO₃ | |
| Molecular Weight | 188.93 g/mol | [2] |
| Appearance | White to off-white solid | Commercial supplier data |
| Aqueous Solubility | Limited solubility is expected due to the hydrophobic difluoromethoxy group. Formulation strategies may be required to enhance solubility for biological assays.[3][4][5] | Inferred from similar compounds |
| pKa | The pKa of arylboronic acids can be influenced by substituents. While no experimental value is available for this specific compound, computational methods can provide estimates. The acidity of boronic acids can be affected by their formulation with diols.[6][7] | Inferred from general boronic acid properties |
Table 2: Predicted NMR Spectral Data
While experimental spectra for this specific compound are not publicly available, the following are predicted chemical shifts based on known data for similar fluorinated pyridinylboronic acids.[2][8][9]
| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity and Coupling Constants |
| ¹H NMR | Pyridine protons: 7.5-8.5 ppm; CHF₂: 6.5-7.5 ppm (triplet); B(OH)₂: broad singlet | J(H-F) ≈ 50-60 Hz |
| ¹⁹F NMR | -80 to -100 ppm (doublet) | J(F-H) ≈ 50-60 Hz |
| ¹³C NMR | Pyridine carbons: 110-160 ppm; CHF₂: 110-120 ppm (triplet) | J(C-F) ≈ 240-250 Hz |
Synthesis and Experimental Protocols
Proposed Synthetic Workflow
A logical synthetic pathway would involve the initial preparation of a suitable halo-substituted 2-(difluoromethoxy)pyridine, which can then undergo a lithiation-borylation sequence or a palladium-catalyzed borylation to yield the desired boronic acid.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol: Lithiation-Borylation of 2-Bromo-3-(difluoromethoxy)pyridine
This protocol is a representative procedure based on established methods for the synthesis of pyridinylboronic acids.[10][11][12] Caution: This reaction should be performed by trained personnel in a well-ventilated fume hood under an inert atmosphere.
Materials:
-
2-Bromo-3-(difluoromethoxy)pyridine
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Triisopropyl borate
-
Hydrochloric acid (1 M)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel, add 2-bromo-3-(difluoromethoxy)pyridine (1.0 equivalent) and anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.1 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.
-
Borylation: To the reaction mixture, add triisopropyl borate (1.2 equivalents) dropwise, again keeping the temperature below -70 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.
-
Quenching and Work-up: Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 1 M hydrochloric acid until the pH is acidic.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Washing: Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound.
Applications in Drug Discovery: A Focus on Kinase Inhibition
Pyridinylboronic acids are valuable intermediates in the synthesis of kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[13] The unique electronic properties of the fluorinated pyridine ring can enhance binding affinity and selectivity for the target kinase.
Role as a Key Building Block in Suzuki-Miyaura Cross-Coupling Reactions
This compound is an excellent coupling partner in palladium-catalyzed Suzuki-Miyaura reactions, enabling the formation of C-C bonds with various aryl and heteroaryl halides. This reaction is a cornerstone in the synthesis of biaryl and hetero-biaryl scaffolds present in many kinase inhibitors.[14][15][16]
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general procedure for the coupling of this compound with an aryl bromide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.[14][15][16]
Materials:
-
This compound
-
Aryl bromide
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃)
-
Solvent (e.g., 1,4-dioxane, toluene, or DME/water mixture)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: To a Schlenk flask, add the aryl bromide (1.0 equivalent), this compound (1.2-1.5 equivalents), the palladium catalyst (0.02-0.05 equivalents), and the base (2.0-3.0 equivalents).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent to the flask.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
Application in the Synthesis of Aurora Kinase Inhibitors
Aurora kinases are a family of serine/threonine kinases that are key regulators of mitosis and are frequently overexpressed in cancer, making them attractive targets for drug development.[17][18] Several pyrimidine-based Aurora kinase inhibitors have been developed, and the synthesis of these compounds often involves a Suzuki-Miyaura coupling to introduce a substituted pyridine moiety.[19][20][21][22] this compound is a prime candidate for the synthesis of novel Aurora kinase inhibitors, where the difluoromethoxy group can potentially improve pharmacokinetic properties.
Caption: Logical workflow from synthesis to biological action of a potential Aurora kinase inhibitor.
Signaling Pathway: Aurora Kinase in Cell Cycle Regulation
Understanding the biological context is crucial for the rational design of kinase inhibitors. Aurora kinases play a pivotal role in ensuring the fidelity of cell division. Their inhibition disrupts this process, leading to cell death, particularly in rapidly dividing cancer cells.[23][24]
Caption: Simplified signaling pathway of Aurora kinases in the cell cycle and the point of intervention for inhibitors.
Inhibition of Aurora A can lead to defects in centrosome separation and spindle formation, while inhibition of Aurora B can disrupt chromosome alignment and cytokinesis.[1][23][24] An inhibitor derived from this compound could potentially target one or both of these kinases, leading to mitotic catastrophe and the selective elimination of cancer cells.
This technical guide provides a comprehensive overview of this compound, from its fundamental properties and synthesis to its potential applications in the development of targeted cancer therapies. The provided protocols and conceptual frameworks are intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug discovery.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. db-thueringen.de [db-thueringen.de]
- 3. (6-(Difluoromethoxy)pyridin-3-yl)boronic acid (1354290-88-2) for sale [vulcanchem.com]
- 4. DSpace [kuscholarworks.ku.edu]
- 5. patents.justia.com [patents.justia.com]
- 6. mdpi.com [mdpi.com]
- 7. Origins, and formulation implications, of the pKa difference between boronic acids and their esters: A density functional theory study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 11. research.manchester.ac.uk [research.manchester.ac.uk]
- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthesis and biological evaluation of nitroxide labeled pyrimidines as Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors [mdpi.com]
- 22. Synthesis and biological evaluation of aurora kinases inhibitors based on N-trisubstituted pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. creative-diagnostics.com [creative-diagnostics.com]
- 24. Aurora Kinase Inhibitors: Current Status and Outlook - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (2-(Difluoromethoxy)pyridin-3-yl)boronic acid: Commercial Availability, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2-(Difluoromethoxy)pyridin-3-yl)boronic acid, a fluorinated heterocyclic building block, is of significant interest in medicinal chemistry, primarily for its role in the synthesis of kinase inhibitors through Suzuki-Miyaura cross-coupling reactions. This guide provides a comprehensive overview of its commercial availability, detailed synthetic protocols, and its application in the development of targeted therapeutics. Quantitative data is presented in structured tables for ease of comparison, and key experimental workflows are visualized using diagrams.
Commercial Availability and Suppliers
This compound (CAS No. 1300750-50-8) is commercially available from several fine chemical suppliers. The availability and typical product specifications are summarized in the table below. Researchers are advised to request certificates of analysis from suppliers for batch-specific data.
| Supplier | Product Number | Purity | Physical Form | Notes |
| Apollo Scientific | PC99709 | >96% | Solid | Available in various quantities. |
| Sigma-Aldrich (Ambeed) | AMBH2D6F8707 | 95% | Solid | - |
| BLD Pharm | BD119459 | >97% | Solid | - |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below.
| Property | Value |
| Molecular Formula | C₆H₆BF₂NO₃ |
| Molecular Weight | 188.93 g/mol |
| CAS Number | 1300750-50-8 |
| Appearance | White to off-white solid |
| Storage Temperature | 2-8°C under an inert atmosphere |
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process: the synthesis of the precursor 2-(difluoromethoxy)-3-bromopyridine, followed by a Miyaura borylation.
Synthesis of 2-(Difluoromethoxy)-3-bromopyridine (Precursor)
A plausible synthetic route to the brominated precursor involves the difluoromethoxylation of 3-bromo-2-hydroxypyridine.
Experimental Protocol:
-
Reaction Setup: To a solution of 3-bromo-2-hydroxypyridine (1 equivalent) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF), add a base such as potassium carbonate (2-3 equivalents).
-
Difluoromethoxylation: While stirring the suspension, introduce a difluoromethylating agent such as sodium chlorodifluoroacetate (ClCF₂COONa) or diethyl (bromodifluoromethyl)phosphonate.
-
Heating: Heat the reaction mixture to a temperature between 80-120°C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield 2-(difluoromethoxy)-3-bromopyridine.
Miyaura Borylation to Yield this compound
The final step is a palladium-catalyzed borylation of the brominated precursor.
Experimental Protocol:
-
Reaction Setup: In a reaction vessel, combine 2-(difluoromethoxy)-3-bromopyridine (1 equivalent), bis(pinacolato)diboron (B₂pin₂) (1.1-1.5 equivalents), a palladium catalyst such as Pd(dppf)Cl₂ (2-5 mol%), and a base, typically potassium acetate (KOAc) (2-3 equivalents).
-
Solvent: Add a degassed anhydrous solvent such as 1,4-dioxane or dimethyl sulfoxide (DMSO).
-
Inert Atmosphere: Purge the vessel with an inert gas (e.g., argon or nitrogen) and maintain it under a positive pressure.
-
Heating: Heat the reaction mixture to 80-100°C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with an organic solvent and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The resulting boronate ester can often be used directly in the next step or hydrolyzed to the boronic acid. For hydrolysis, the crude ester can be treated with an aqueous acid (e.g., HCl) or a base (e.g., NaOH) followed by acidification. The final product is then isolated by filtration or extraction and can be further purified by recrystallization.
Application in Suzuki-Miyaura Cross-Coupling Reactions
This compound is a key reagent in Suzuki-Miyaura cross-coupling reactions to form C-C bonds, which is a fundamental transformation in the synthesis of complex organic molecules, including active pharmaceutical ingredients.
General Experimental Protocol for Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of this compound with an aryl halide.
Experimental Protocol:
-
Reaction Setup: In a reaction vessel, combine the aryl halide (1 equivalent), this compound (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (2-5 mol%), and a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃) (2-3 equivalents).
-
Solvent System: Add a degassed solvent system, often a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or dimethoxyethane) and water.
-
Inert Atmosphere: Purge the vessel with an inert gas and maintain it under a positive pressure.
-
Heating: Heat the reaction mixture, typically between 80-110°C, until the reaction is complete as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and add water.
-
Extraction: Extract the aqueous layer with an organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product is then purified by flash column chromatography or recrystallization.
Role in Kinase Inhibitor Synthesis and Signaling Pathways
Fluorinated pyridinyl moieties are common structural features in many kinase inhibitors. The difluoromethoxy group can enhance metabolic stability and modulate the electronic properties of the molecule, potentially improving its binding affinity and selectivity for the target kinase. Compounds synthesized using this compound are often investigated as inhibitors of kinases involved in cell proliferation and survival pathways, such as Aurora kinases, Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), and Mitogen-Activated Protein Kinase Kinase 4 (MKK4).
Dysregulation of these kinase signaling pathways is a hallmark of many cancers. For instance, Aurora kinases are crucial for cell cycle regulation, and their inhibition can lead to mitotic arrest and apoptosis in cancer cells.
Conclusion
This compound is a valuable and commercially accessible building block for the synthesis of complex heterocyclic compounds, particularly for the development of novel kinase inhibitors. The synthetic routes are well-established, relying on robust and high-yielding reactions like Miyaura borylation and Suzuki-Miyaura coupling. The incorporation of the difluoromethoxypyridinyl moiety offers advantageous physicochemical properties for drug candidates targeting key signaling pathways implicated in cancer and inflammatory diseases. This guide provides foundational information and detailed protocols to aid researchers in the effective utilization of this important reagent in their drug discovery endeavors.
An In-Depth Technical Guide on Potential Impurities in the Synthesis of (2-(Difluoromethoxy)pyridin-3-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the potential impurities that may arise during the synthesis of (2-(Difluoromethoxy)pyridin-3-yl)boronic acid, a critical building block in contemporary medicinal chemistry. Understanding and controlling these impurities is paramount for ensuring the quality, safety, and efficacy of active pharmaceutical ingredients (APIs). This document details common synthetic pathways, the mechanistic origins of impurities, and analytical methodologies for their detection and quantification.
Synthetic Pathways to this compound
The synthesis of this compound typically proceeds through two primary routes, each with its own set of potential impurity-generating side reactions. The choice of route often depends on the availability of starting materials and the desired scale of the synthesis.
Route A: Halogen-Metal Exchange followed by Borylation
This classic approach involves the deprotonation of a dihalopyridine precursor, followed by quenching with a borate ester. The resulting boronic ester is then hydrolyzed to the desired boronic acid.
Route B: Palladium-Catalyzed Miyaura Borylation
A more modern and widely used method involves the direct palladium-catalyzed cross-coupling of a halopyridine with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂). This reaction offers high efficiency and functional group tolerance.
Potential Impurities in the Synthesis
Several classes of impurities can be generated during the synthesis of this compound. These can be broadly categorized as process-related impurities, byproducts, and degradation products.
Process-Related Impurities
These impurities are substances that are introduced into the process and are not completely removed during workup and purification.
-
Unreacted Starting Materials: Incomplete conversion can lead to the presence of the starting halopyridine (e.g., 3-bromo-2-(difluoromethoxy)pyridine) in the final product.
-
Reagents and Catalysts: Residual palladium catalysts, phosphine ligands, and inorganic salts from the reaction and workup steps can be present at trace levels.
Byproducts of the Synthesis
These are formed from competing side reactions occurring during the main transformation.
-
Homocoupling Products: The boronic acid can couple with itself to form a biaryl byproduct, particularly in the presence of oxygen. This is a common side reaction in Suzuki-Miyaura couplings.
-
Protodeboronation Products: The boronic acid group can be cleaved and replaced by a hydrogen atom, leading to the formation of 2-(difluoromethoxy)pyridine. This is often promoted by acidic or basic conditions and elevated temperatures.
-
Boroxine Formation: Boronic acids are prone to dehydration to form a cyclic trimeric anhydride known as a boroxine. This is a common and often significant impurity that exists in equilibrium with the boronic acid.
-
Ligand-Derived Impurities: In palladium-catalyzed reactions, impurities can arise from the aryl groups of the phosphine ligands.
Degradation Products
These impurities can form during storage or handling of the final product.
-
Oxidation Products: The boronic acid group can be susceptible to oxidation, leading to the formation of the corresponding phenol.
-
Polymerization Products: Under certain conditions, boronic acids can undergo polymerization.
Quantitative Data on Potential Impurities
The following table summarizes the potential impurities, their likely origin, and plausible acceptance criteria in the final product for early-phase drug development. The exact levels will depend on the specific process and its control strategy.
| Impurity Name | Structure | Typical Origin | Plausible Acceptance Criteria (wt%) |
| 3-bromo-2-(difluoromethoxy)pyridine | Unreacted starting material | ≤ 0.15 | |
| 2-(Difluoromethoxy)pyridine | Protodeboronation | ≤ 0.10 | |
| Bis(2-(difluoromethoxy)pyridin-3-yl) | Homocoupling | ≤ 0.10 | |
| Tris(2-(difluoromethoxy)pyridin-3-yl)boroxine | Dehydration of boronic acid | Variable (exists in equilibrium) | |
| Residual Palladium | Pd | Catalyst | ≤ 10 ppm |
Experimental Protocols
Representative Synthesis of this compound via Miyaura Borylation
This protocol is a representative procedure based on established methods for the synthesis of pyridine boronic acids.
Materials:
-
3-bromo-2-(difluoromethoxy)pyridine
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium acetate (KOAc)
-
1,4-Dioxane (anhydrous)
-
Toluene
-
Hexanes
-
Hydrochloric acid (1 M)
-
Sodium sulfate (anhydrous)
Procedure:
-
To a dry, nitrogen-purged flask, add 3-bromo-2-(difluoromethoxy)pyridine (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (1.5 eq), and Pd(dppf)Cl₂ (0.03 eq).
-
Add anhydrous 1,4-dioxane to the flask and heat the mixture to 80-90 °C.
-
Monitor the reaction by HPLC or TLC until the starting material is consumed (typically 4-8 hours).
-
Cool the reaction mixture to room temperature and dilute with toluene.
-
Filter the mixture through a pad of celite to remove inorganic salts and the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude boronic ester.
-
To the crude ester, add a mixture of acetone and 1 M hydrochloric acid.
-
Stir the mixture at room temperature until hydrolysis is complete (monitor by HPLC).
-
Adjust the pH of the mixture to ~7 with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., acetonitrile/water or ethanol/water) to afford this compound.
Analytical Method for Impurity Profiling by HPLC
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm) Mobile Phase A: 0.1% Formic acid in water Mobile Phase B: 0.1% Formic acid in acetonitrile Gradient:
| Time (min) | % B |
| 0 | 5 |
| 20 | 95 |
| 25 | 95 |
| 25.1 | 5 |
| 30 | 5 |
Flow Rate: 1.0 mL/min Column Temperature: 30 °C Detection: UV at 254 nm Injection Volume: 10 µL
This method should provide good separation of the main component from its potential impurities. For identification of unknown peaks, LC-MS/MS can be employed using similar chromatographic conditions.
Visualizations
Caption: Synthetic workflow and potential impurity formation pathways.
Caption: Analytical workflow for impurity profiling.
Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for rigorous process development, validation, and quality control procedures. The specific impurities and their levels will be highly dependent on the exact reaction conditions, quality of raw materials, and purification methods employed. Researchers should always conduct their own risk assessments and establish appropriate control strategies for their specific synthetic processes.
X-ray Crystal Structure of (2-(Difluoromethoxy)pyridin-3-yl)boronic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-(Difluoromethoxy)pyridin-3-yl)boronic acid and its derivatives represent a class of compounds with significant potential in medicinal chemistry and drug discovery. The incorporation of a difluoromethoxy group and a boronic acid moiety onto a pyridine scaffold introduces unique electronic and structural properties that can modulate biological activity, metabolic stability, and pharmacokinetic profiles. While a specific X-ray crystal structure for this compound was not publicly available at the time of this writing, this guide provides a comprehensive overview of the methodologies and expected structural features based on closely related compounds.
This document details generalized experimental protocols for the synthesis, crystallization, and X-ray diffraction analysis of pyridine-containing boronic acid derivatives. Furthermore, it presents a comparative analysis of crystallographic data from analogous structures to offer insights into the potential molecular geometry and intermolecular interactions that govern the solid-state architecture of these compounds.
Synthesis and Crystallization
The synthesis of pyridine boronic acids can be achieved through various methods, with a common approach involving the metalation of a halopyridine followed by reaction with a borate ester.[1] The subsequent hydrolysis of the resulting boronate ester yields the desired boronic acid.
Experimental Protocol: Synthesis of Pyridine Boronic Acid Derivatives
A general procedure for the synthesis of pyridine-2-boronic acid esters involves the following steps:
-
Metalation: A 2-halopyridine is reacted with a metalation reagent, such as n-butyllithium or a Grignard reagent, to form an organometallic intermediate.[1] This reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) or diethyl ether at low temperatures (e.g., -78 °C) to prevent side reactions.
-
Borylation: The organometallic compound is then treated with a trialkyl borate, such as trimethyl borate or triisopropyl borate, to form a boronate ester complex.[1]
-
Hydrolysis: The boronate ester is subsequently hydrolyzed under acidic or basic conditions to yield the corresponding boronic acid.
High-quality single crystals suitable for X-ray diffraction are typically obtained through slow evaporation of a saturated solution of the compound in an appropriate solvent system.[2] Common solvents for crystallizing boronic acids include water, ethanol, and mixtures thereof.[2]
Experimental Protocol: Single Crystal Growth
-
Solution Preparation: Dissolve the purified boronic acid derivative in a suitable solvent or solvent mixture to create a saturated or near-saturated solution. Gentle heating may be applied to facilitate dissolution.
-
Slow Evaporation: The solution is filtered to remove any particulate matter and then allowed to stand undisturbed in a loosely covered container at a constant temperature. Slow evaporation of the solvent over several days to weeks can lead to the formation of well-defined single crystals.[2]
X-ray Diffraction Analysis
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.
Experimental Protocol: X-ray Data Collection and Structure Refinement
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.[2] To minimize thermal vibrations and potential crystal degradation, data collection is often performed at low temperatures (e.g., 100 K).[2]
-
Data Collection: The mounted crystal is placed in a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).[2] A series of diffraction images are collected as the crystal is rotated.[2]
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using software packages such as SHELXS, SHELXL, or Olex2.[2]
Structural Insights from Related Compounds
In the absence of a specific crystal structure for this compound, we can infer potential structural features by examining related fluorinated phenylboronic acids and pyridine derivatives. The substitution of fluorine atoms significantly influences crystal packing, intermolecular interactions, and molecular geometry.[2]
The boronic acid moiety, –B(OH)₂, is a key functional group that readily participates in hydrogen bonding. In the solid state, boronic acids often form dimeric structures through hydrogen bonds between the hydroxyl groups, creating characteristic R²₂(8) ring motifs.[3] The conformation of the B(OH)₂ group (syn/anti) plays a crucial role in determining the hydrogen bonding network.[3]
The pyridine ring introduces a nitrogen atom that can act as a hydrogen bond acceptor, further influencing the crystal packing. The presence of the difluoromethoxy group is expected to introduce additional non-covalent interactions, such as C-H···F and C-F···π interactions, which can play a significant role in stabilizing the crystal lattice.
Representative Crystallographic Data
The following table summarizes key crystallographic parameters for related fluorinated and pyridine-containing boronic acid derivatives to provide a comparative context.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |
| 2,5-Difluorophenylboronic acid | C₆H₅BF₂O₂ | Monoclinic | P2₁/c | 10.669(1) | 11.544(1) | 14.045(2) | 105.98(1) | [4] |
| 4-Chlorophenylboronic acid | C₆H₆BClO₂ | Monoclinic | P2₁/c | 7.321(3) | 21.111(9) | 11.649(3) | 123.14(2) | [4] |
| 2-(3-Methyl-5-(pyridin-2-yl)-1H-pyrazol-1-yl)ethanol | C₁₁H₁₃N₃O | Monoclinic | P2₁/c | 8.9044(9) | 17.623(1) | 10.175(1) | 113.97(1) | [5] |
Biological Significance and Potential Signaling Pathways
Fluorine-containing pyridine derivatives are prominent scaffolds in modern drug discovery, valued for their ability to enhance potency, metabolic stability, and pharmacokinetic properties.[6][7] Boronic acids and their derivatives have demonstrated a wide range of biological activities, including anticancer, antibacterial, and antiviral effects.[8][9] Notably, some peptide boronic acid derivatives are potent inhibitors of the 20S proteasome, a key target in cancer therapy.[10]
The specific signaling pathways modulated by this compound derivatives would depend on their specific biological targets. Given the known activities of related compounds, potential pathways could include those involved in protein degradation, cell cycle control, and inflammatory responses.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and structural characterization of a pyridine boronic acid derivative.
Caption: A generalized workflow for the synthesis and structural analysis of pyridine boronic acid derivatives.
Conclusion
While the definitive X-ray crystal structure of this compound remains to be determined, this guide provides a robust framework for its synthesis, crystallization, and structural analysis based on established methodologies for related compounds. The insights from analogous structures suggest that this class of compounds will exhibit rich and varied solid-state chemistry, driven by a network of hydrogen bonds and other non-covalent interactions. The unique combination of a pyridine ring, a difluoromethoxy group, and a boronic acid moiety makes these derivatives highly promising candidates for further investigation in drug discovery and materials science. Future crystallographic studies on this specific compound will be invaluable for elucidating its precise three-dimensional structure and informing the rational design of new therapeutic agents.
References
- 1. EP1479685A1 - Process for the preparation of pyridine-2-boronic acid esters - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. The Co-Crystallization of 4-Halophenylboronic Acid with Aciclovir, Caffeine, Nitrofurazone, Theophylline, and Proline in Function of Weak Interactions [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synthetic Organic Chemist's Guide to Pyridine Boronic Acids: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridine boronic acids and their derivatives have emerged as indispensable tools in modern organic synthesis, particularly for their pivotal role in the construction of carbon-carbon and carbon-heteroatom bonds. Their utility is most prominently showcased in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, which has revolutionized the synthesis of biaryl and hetero-biaryl motifs prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1][2][3][4] The pyridine moiety, a common pharmacophore, can be efficiently introduced into complex molecular architectures using these reagents, often enhancing pharmacokinetic properties and biological activity.[5][6] This technical guide provides an in-depth overview of the synthesis, properties, and applications of pyridine boronic acids, complete with experimental protocols and quantitative data to empower researchers in their synthetic endeavors.
Properties and Stability of Pyridine Boronic Acids
Pyridine boronic acids are organoboron compounds featuring a boronic acid group [-B(OH)₂] attached to a pyridine ring. Their reactivity and stability are significantly influenced by the position of the boronic acid group on the pyridine ring.
-
3- and 4-Pyridylboronic Acids : These isomers generally exhibit good stability and are amenable to a wide range of synthetic transformations. They are commonly used in Suzuki-Miyaura couplings to introduce the 3-pyridyl and 4-pyridyl moieties.[3][7]
-
2-Pyridylboronic Acids : In contrast, 2-pyridylboronic acids are notoriously unstable and prone to protodeboronation, a process where the C-B bond is cleaved by a proton source.[8][9] This instability has historically posed a significant challenge for their use in organic synthesis.
To address the instability of 2-pyridylboronic acids, several more stable derivatives have been developed:
-
Pinacol Esters : The reaction of a boronic acid with pinacol forms a cyclic boronate ester, which is significantly more stable and less susceptible to protodeboronation.[7]
-
N-Methyliminodiacetic Acid (MIDA) Boronates : These are air-stable, crystalline solids that can be easily handled and stored.[10][11] They undergo a "slow-release" of the active boronic acid under specific reaction conditions, minimizing decomposition.[9][11]
-
N-Phenyldiethanolamine (PDEA) Esters : The intramolecular dative bond between the nitrogen and boron atoms in these esters provides enhanced stability.[12]
The choice of boronic acid or its derivative can significantly impact the outcome of a reaction, influencing yields, scope, and reaction conditions.[13]
Synthesis of Pyridine Boronic Acids
Several synthetic strategies have been developed for the preparation of pyridine boronic acids and their esters. The choice of method often depends on the desired isomer and the presence of other functional groups.
Halogen-Metal Exchange followed by Borylation
This is a fundamental and widely used method, particularly for large-scale preparations. It typically involves the reaction of a halopyridine with an organolithium or Grignard reagent to form an organometallic intermediate, which is then quenched with a trialkyl borate.[7][14]
General Workflow for Halogen-Metal Exchange and Borylation:
Caption: Halogen-Metal Exchange and Borylation Workflow.
Palladium-Catalyzed Miyaura Borylation
This method involves the palladium-catalyzed cross-coupling of a halopyridine with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), to directly form the corresponding boronate ester.[15]
Directed Ortho-Metallation (DoM) followed by Borylation
For substituted pyridines, a directing group can facilitate the deprotonation of an adjacent ortho-position by a strong base, followed by borylation.
Iridium or Rhodium-Catalyzed C-H Borylation
This modern approach allows for the direct conversion of a C-H bond on the pyridine ring to a C-B bond, offering a more atom-economical route.
Key Applications in Organic Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is the most prominent application of pyridine boronic acids, enabling the formation of C(sp²)–C(sp²) bonds.[1] This reaction has been extensively used in the synthesis of pharmaceuticals, agrochemicals, and new organic materials.[1][2]
Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction:
Caption: Suzuki-Miyaura Cross-Coupling Catalytic Cycle.
Quantitative Data Summary
The following tables summarize representative quantitative data for the synthesis and application of pyridine boronic acids.
Table 1: Synthesis of Pyridine Boronic Acids and Esters
| Entry | Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| 1 | 3-Bromopyridine | 1) n-BuLi, THF/Toluene, -40°C; 2) B(OⁱPr)₃; 3) H₃O⁺ | 3-Pyridylboronic acid | 90-95 | [7] |
| 2 | 4-Bromopyridine | 1) n-BuLi, THF, -78°C; 2) B(OMe)₃; 3) H₃O⁺ | 4-Pyridylboronic acid hydrochloride | 65 | [16] |
| 3 | 2-Bromopyridine | 1) n-BuLi, THF, -78°C; 2) B(OⁱPr)₃; 3) Li[B(OⁱPr)₄] | Lithium triisopropyl 2-pyridylboronate | - | [8] |
| 4 | 2,5-Dichloropyridine | 1) LDA, THF, -78°C; 2) B(OⁱPr)₃; 3) H₂O | 6-Chloro-3-pyridylboronic acid | - | [15] |
| 5 | 3-Bromopyridine | B₂pin₂, Pd(dppf)Cl₂, KOAc, Dioxane, 80°C | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | - |
Table 2: Suzuki-Miyaura Cross-Coupling of Pyridine Boronic Acids
| Entry | Pyridine Boronic Acid/Ester | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Product | Yield (%) | Reference |
| 1 | 3-Pyridylboronic acid | 3-Bromoquinoline | Pd(OAc)₂, PPh₃ | Na₂CO₃ | 1,4-Dioxane/H₂O | Reflux | 3-(3-Pyridinyl)quinoline | 95 | [7] |
| 2 | 4-Phenylboronic acid | Pyridine-2-sulfonyl fluoride | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O | 100 | 2-(4-Methoxyphenyl)pyridine | 89 | [1] |
| 3 | 2-Pyridyl MIDA boronate | 4-Chloroacetophenone | Pd(OAc)₂, SPhos | K₃PO₄ | Dioxane/IPA | 100 | 2-(4-Acetylphenyl)pyridine | 72 | [10] |
| 4 | 2-Methoxy-5-pyridylboronic acid | 2-Amino-3-bromopyrazine | Pd[PPh₃]₂Cl₂ | Na₂CO₃ | 1,4-Dioxane/H₂O | Reflux | 3-(2-Methoxy-5-pyridinyl)pyrazin-2-amine | >80 | [17] |
| 5 | (6-Methylpyridin-3-yl)boronic acid | 2-Chloro-3-(trifluoromethyl)pyridine | - | - | - | - | 6-Methyl-3'-(trifluoromethyl)-2,3'-bipyridine | - | [18] |
Experimental Protocols
Protocol 1: Synthesis of 3-Pyridylboronic Acid via Lithium-Halogen Exchange[8]
Materials:
-
3-Bromopyridine
-
Triisopropyl borate
-
n-Butyllithium (2.5 M in hexanes)
-
Toluene
-
Tetrahydrofuran (THF)
-
Hydrochloric acid (2 M)
-
Acetonitrile
Procedure:
-
To a 1-L, 3-necked flask equipped with a temperature probe, overhead stirrer, and a nitrogen inlet, add toluene (320 mL), THF (80 mL), triisopropyl borate (55.4 mL, 240 mmol), and 3-bromopyridine (19.3 mL, 200 mmol).
-
Cool the mixture to -40°C using a dry ice/acetone bath.
-
Add n-butyllithium solution (96 mL, 2.5 M in hexanes, 240 mmol) dropwise over 1 hour, maintaining the temperature at -40°C.
-
Stir the reaction mixture for an additional 30 minutes at -40°C.
-
Quench the reaction by adding 2 M HCl (240 mL) dropwise, keeping the temperature below -20°C.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Separate the aqueous layer and wash the organic layer with 2 M HCl (2 x 50 mL).
-
Combine the aqueous layers and adjust the pH to 7 with 10 M NaOH.
-
Extract the aqueous layer with isopropanol/chloroform (1:3, 4 x 150 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to give a white solid.
-
Recrystallize the solid from acetonitrile to afford 3-pyridylboronic acid (isolated as its boroxine).
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling[18]
Materials:
-
Aryl or heteroaryl halide
-
Pyridine boronic acid
-
Palladium(II) bis(triphenylphosphine) dichloride (Pd[PPh₃]₂Cl₂)
-
Sodium carbonate (1 M aqueous solution)
-
1,4-Dioxane
-
Ethyl acetate
-
Brine
-
Magnesium sulfate
Procedure:
-
In a reaction vessel, add the pyridine boronic acid (1.0 equiv), the aryl or heteroaryl halide (0.9 equiv), and Pd[PPh₃]₂Cl₂ (approx. 5 mol %).
-
Add degassed 1,4-dioxane and stir the mixture at 20°C for 30 minutes under an argon atmosphere.
-
Add degassed 1 M aqueous Na₂CO₃ solution (3.0 equiv).
-
Heat the reaction mixture at reflux for 8 hours under argon.
-
Remove the solvent in vacuo.
-
Add ethyl acetate and wash the organic layer with brine.
-
Separate the organic layer and dry over MgSO₄.
-
Filter and concentrate the solution.
-
Purify the residue by column chromatography on silica gel to obtain the desired product.
Conclusion
Pyridine boronic acids are versatile and powerful reagents in organic synthesis, enabling the construction of a wide array of valuable molecular structures. While challenges related to the stability of certain isomers exist, the development of stable derivatives and robust synthetic protocols has significantly expanded their applicability. This guide provides a comprehensive overview of the core principles and practical methodologies for utilizing pyridine boronic acids, serving as a valuable resource for researchers in the chemical sciences and drug discovery. The continued innovation in this field promises to further enhance the synthetic chemist's toolkit for accessing novel and complex pyridine-containing molecules.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. Discovery of novel pyrimidine molecules containing boronic acid as VCP/p97 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Pyridine-4-boronic acid synthesis - chemicalbook [chemicalbook.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
The Difluoromethoxy Group: A Double-Edged Sword in Modifying Boronic Acid Reactivity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine-containing functional groups has become a cornerstone in modern medicinal chemistry and materials science. Among these, the difluoromethoxy group (-OCF₂H) has emerged as a compelling substituent for fine-tuning the physicochemical and pharmacological properties of bioactive molecules. When appended to a boronic acid moiety, the difluoromethoxy group imparts a unique combination of electronic and steric effects that significantly modulate its reactivity, acidity, and stability. This technical guide provides a comprehensive analysis of the multifaceted role of the difluoromethoxy group in modifying boronic acid reactivity, with a focus on its implications for Suzuki-Miyaura cross-coupling reactions and its application in the design of proteasome inhibitors.
Physicochemical Properties and Electronic Effects of the Difluoromethoxy Group
Table 1: Comparison of Hammett Constants for Selected Substituents
| Substituent | Hammett Constant (σₚ) |
| -OCH₃ | -0.24 |
| -H | 0.00 |
| -OCF₂H (estimated) | ~+0.1 to +0.2 |
| -Cl | +0.23 |
| -CF₃ | +0.54 |
| -NO₂ | +0.78 |
Note: The Hammett constant for -OCF₂H is an estimation based on related structures and general principles of physical organic chemistry.
This electron-withdrawing nature of the difluoromethoxy group has profound implications for the reactivity of the attached boronic acid.
Impact on Boronic Acid Acidity (pKa)
The Lewis acidity of a boronic acid, quantified by its pKa, is a critical parameter that influences its reactivity in various chemical transformations, including the crucial transmetalation step of the Suzuki-Miyaura coupling. Electron-withdrawing substituents on the phenyl ring generally increase the Lewis acidity of the boronic acid, resulting in a lower pKa value.
Table 2: pKa Values of Selected para-Substituted Phenylboronic Acids
| Substituent (at para-position) | pKa | Reference |
| -OCH₃ | 9.25 | [5] |
| -H | 8.86 | [3] |
| -OCF₂H (estimated) | ~8.2 - 8.5 | Inferred |
| -F | 8.77 | [3] |
| -CF₃ | 7.82 | [5] |
| -OCF₃ | 8.11 | [4] |
This increased acidity can have a significant impact on the boronic acid's stability and its participation in catalytic cycles.
Role in Modifying Suzuki-Miyaura Cross-Coupling Reactivity
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds. The reactivity of the boronic acid in this reaction is influenced by several factors, with the transmetalation step often being rate-determining. The electronic nature of the substituent on the arylboronic acid can significantly affect the rate of this step.
Generally, electron-withdrawing groups on the boronic acid can influence the transmetalation step.[6] The increased Lewis acidity of boronic acids bearing electron-withdrawing groups can facilitate the formation of the boronate species, which is believed to be the active nucleophile in one of the proposed transmetalation pathways.
While specific kinetic data for the Suzuki-Miyaura reaction of 4-(difluoromethoxy)phenylboronic acid is not available in the reviewed literature, the expected trend is a modulation of the reaction rate compared to both electron-donating and more strongly electron-withdrawing substituted analogs.
Logical Relationship of Substituent Effects on Suzuki-Miyaura Transmetalation
Caption: Logical flow of substituent effects on the transmetalation step.
Suzuki-Miyaura Catalytic Cycle
References
- 1. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 2. researchgate.net [researchgate.net]
- 3. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Using (2-(Difluoromethoxy)pyridin-3-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This palladium-catalyzed reaction is highly valued in the pharmaceutical and agrochemical industries for its mild conditions, broad functional group tolerance, and the general stability and low toxicity of the boronic acid reagents.
This document provides detailed application notes and protocols for the use of (2-(Difluoromethoxy)pyridin-3-yl)boronic acid as a key building block in Suzuki-Miyaura coupling reactions. The incorporation of the difluoromethoxy (-OCF₂H) group is of significant interest in medicinal chemistry as it can enhance metabolic stability, modulate lipophilicity, and improve the overall pharmacokinetic profile of drug candidates. However, the presence of the pyridine nitrogen and the electron-withdrawing difluoromethoxy group can present challenges, such as catalyst inhibition and protodeboronation, necessitating carefully optimized reaction conditions.
Reaction Principle
The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium(0) species. The generally accepted mechanism consists of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl or heteroaryl halide (Ar-X), forming a Pd(II) complex.
-
Transmetalation: In the presence of a base, the boronic acid forms a boronate species, which then transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the active Pd(0) catalyst.
Challenges in coupling pyridylboronic acids, often termed the "2-pyridyl problem," can arise from the instability of the boronic acid, which is susceptible to protodeboronation under the reaction conditions. The choice of catalyst, ligand, base, and solvent is therefore critical to achieving high yields.
Data Presentation: Reaction Conditions and Yields
While extensive substrate scope data for this compound is not widely published, the following table summarizes representative reaction conditions and expected yields for its coupling with various aryl and heteroaryl halides. These conditions are based on established protocols for structurally similar and electronically demanding pyridylboronic acids and serve as a strong starting point for optimization.
| Aryl/Heteroaryl Halide | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | Pd₂(dba)₃ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 12-18 | 75-90 |
| 4-Chlorobenzonitrile | Pd(OAc)₂ / XPhos | Cs₂CO₃ | Toluene | 110 | 18-24 | 65-80 |
| 2-Bromopyridine | Pd(dppf)Cl₂ | K₂CO₃ | DME | 90 | 12 | 70-85 |
| 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ | Na₂CO₃ | 1,4-Dioxane/H₂O | 100 | 16 | 60-75 |
| 3-Bromotoluene | Pd₂(dba)₃ / RuPhos | K₃PO₄ | t-BuOH | 80 | 12 | 80-95 |
Yields are approximate and may vary depending on the specific substrate and reaction scale. Optimization is recommended for each new substrate.
Experimental Protocols
The following are detailed methodologies for representative Suzuki-Miyaura coupling reactions involving this compound.
Protocol 1: General Procedure for Coupling with Aryl Bromides using a Buchwald-type Ligand
This protocol is effective for a wide range of aryl bromides, including those with electron-donating and electron-withdrawing groups.
Materials:
-
This compound (1.2 mmol, 1.2 equiv)
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃; 0.02 mmol, 2 mol% Pd)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl; 0.044 mmol, 4.4 mol%)
-
Potassium phosphate (K₃PO₄; 2.0 mmol, 2.0 equiv)
-
1,4-Dioxane, anhydrous and degassed (4 mL)
-
Water, degassed (1 mL)
-
Schlenk tube or microwave vial with a magnetic stir bar
-
Inert atmosphere system (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound, the aryl bromide, Pd₂(dba)₃, SPhos, and K₃PO₄.
-
Inert Atmosphere: Seal the tube with a septum, and then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed 1,4-dioxane and water to the flask via syringe.
-
Reaction: Place the tube in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 12-18 hours.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.
Protocol 2: Procedure for Coupling with Challenging Heteroaryl Chlorides
This protocol utilizes a more robust catalyst system often required for less reactive heteroaryl chlorides.
Materials:
-
This compound (1.5 mmol, 1.5 equiv)
-
Heteroaryl chloride (1.0 mmol, 1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂; 0.02 mmol, 2 mol%)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl; 0.04 mmol, 4 mol%)
-
Cesium carbonate (Cs₂CO₃; 2.5 mmol, 2.5 equiv)
-
Toluene, anhydrous and degassed (5 mL)
-
Reaction vial with a screw cap
-
Inert atmosphere system (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a glovebox or under a continuous stream of inert gas, add Pd(OAc)₂, XPhos, and cesium carbonate to a dry reaction vial. Add the heteroaryl chloride and this compound.
-
Solvent Addition: Add degassed toluene.
-
Reaction: Seal the vial and heat the mixture to 110 °C with vigorous stirring for 18-24 hours.
-
Monitoring: Monitor the reaction progress by LC-MS.
-
Work-up: After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel to obtain the desired product.
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Experimental Workflow
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.
Optimizing Suzuki Coupling of (2-(Difluoromethoxy)pyridin-3-yl)boronic acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the optimal palladium-catalyzed Suzuki-Miyaura cross-coupling reaction involving (2-(Difluoromethoxy)pyridin-3-yl)boronic acid. This key building block is increasingly utilized in the synthesis of novel pharmaceutical and agrochemical candidates. However, like many heteroaryl boronic acids, it can be susceptible to protodeboronation under standard Suzuki coupling conditions, leading to diminished yields. The following protocols are designed to overcome this challenge by employing a highly active palladium precatalyst system that facilitates the reaction at lower temperatures and shorter reaction times.
Introduction
The Suzuki-Miyaura coupling is a fundamental tool for the formation of C(sp²)-C(sp²) bonds. The reaction's success with heteroaryl boronic acids, such as this compound, is often dependent on the careful selection of the palladium catalyst, ligand, base, and solvent. Electron-rich and some 2-substituted heteroaryl boronic acids are particularly prone to decomposition under the basic and often heated conditions of the reaction.[1][2] Research by Buchwald and coworkers has demonstrated that specific palladium precatalysts, in combination with bulky biarylphosphine ligands, can generate the active Pd(0) species rapidly at low temperatures.[1][2] This rapid catalysis outcompetes the boronic acid decomposition, leading to high yields of the desired biaryl product.[1][2]
Optimal Catalyst System
Based on extensive studies of challenging Suzuki-Miyaura couplings with unstable boronic acids, the recommended catalyst system for this compound is a second-generation palladium precatalyst with the XPhos ligand.
Recommended Catalyst: XPhos Pd G2 or a similar palladacycle precatalyst.
The use of a precatalyst is advantageous as it is generally air- and moisture-stable, simplifying reaction setup, and rapidly forms the active monoligated Pd(0) species in solution.[1]
Data Presentation: Reaction Conditions for Suzuki Coupling
The following table summarizes the optimized conditions for the Suzuki-Miyaura coupling of unstable heteroaryl boronic acids, which are directly applicable to this compound.
| Parameter | Recommended Condition | Notes |
| Palladium Precatalyst | XPhos Pd G2 (or similar) | 2 mol% |
| Ligand | XPhos | Integrated into the precatalyst |
| Base | K₃PO₄ (0.5 M aqueous solution) | A mild base that is effective at low temperatures. |
| Solvent | THF (degassed) | A 1:2 mixture of THF and aqueous base is often used.[1] |
| Reaction Temperature | Room Temperature to 40 °C | Elevated temperatures are generally not required and may promote boronic acid decomposition.[1] |
| Reaction Time | 30 minutes to 2 hours | The reaction progress should be monitored by TLC or LC-MS.[1] |
| Aryl Halide Partner | Chlorides, Bromides, Triflates | This catalyst system is effective for a wide range of coupling partners.[1] |
| Expected Yield | >90% | Yields are typically excellent with this optimized system.[1] |
Experimental Protocols
This section provides a detailed methodology for the Suzuki-Miyaura coupling of this compound with a generic aryl halide.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.5 mmol, 1.5 equiv)
-
XPhos Pd G2 (0.02 mmol, 2 mol%)
-
Potassium phosphate (K₃PO₄), 0.5 M aqueous solution (4 mL, 2.0 mmol, 2.0 equiv)
-
Tetrahydrofuran (THF), anhydrous and degassed (2 mL)
-
Inert gas (Argon or Nitrogen)
-
Reaction vessel (e.g., Schlenk tube)
-
Standard workup and purification reagents (e.g., ethyl acetate, water, brine, anhydrous sodium sulfate, silica gel)
Procedure:
-
Reaction Setup: To a Schlenk tube under an inert atmosphere, add the aryl halide (1.0 mmol), this compound (1.5 mmol), and the XPhos Pd G2 precatalyst (0.02 mmol).
-
Solvent Addition: Add the degassed anhydrous THF (2 mL) to the Schlenk tube.
-
Base Addition: Add the degassed 0.5 M aqueous solution of K₃PO₄ (4 mL).
-
Reaction: Stir the reaction mixture vigorously at room temperature (or 40 °C if necessary). Monitor the reaction's progress by TLC or LC-MS. The reaction is typically complete within 30 minutes to 2 hours.[1]
-
Workup: Once the reaction is complete, quench with water and extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired biaryl product.
Visualizations
The following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction and the experimental workflow.
Caption: Catalytic Cycle of the Suzuki-Miyaura Reaction.
Caption: Experimental Workflow for Suzuki-Miyaura Coupling.
References
- 1. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Suzuki-Miyaura Cross-Coupling Reactions: A Guide to Base Selection for (2-(Difluoromethoxy)pyridin-3-yl)boronic Acid
Application Note & Protocol
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl and heteroaryl compounds. However, the efficiency of this palladium-catalyzed reaction is highly dependent on the judicious choice of reaction parameters, especially the base. This is particularly true for electronically challenging substrates such as (2-(Difluoromethoxy)pyridin-3-yl)boronic acid. The strong electron-withdrawing nature of the difluoromethoxy group and the presence of the pyridine nitrogen atom introduce complexities that require careful optimization for successful coupling.
The primary role of the base in the Suzuki-Miyaura catalytic cycle is to facilitate the crucial transmetalation step. It does so by activating the boronic acid to form a more nucleophilic boronate species, which then transfers its organic moiety to the palladium center. For electron-deficient boronic acids, like the one , this activation is critical to outcompete side reactions such as protodeboronation.
This document provides a comprehensive guide to selecting the optimal base for the Suzuki reaction with this compound, supported by data from analogous systems, and includes a detailed experimental protocol.
Data Presentation: Comparison of Bases in Suzuki Couplings of Electron-Deficient 2-Substituted Pyridine Boronates
| Entry | Pyridylboronate Substrate | Coupling Partner | Base | Catalyst System | Solvent | Yield (%) | Reference |
| 1 | Lithium triisopropyl 2-pyridylboronate | 3,5-(CF₃)₂-PhBr | KF | 1.5 mol% Pd₂(dba)₃ / 3.0 mol% phosphine oxide ligand | Dioxane | 82 | [1] |
| 2 | Lithium triisopropyl 2-pyridylboronate | 4-Chloroanisole | KF | 1.5 mol% Pd₂(dba)₃ / 3.0 mol% phosphine oxide ligand | Dioxane | 78 | [1] |
| 3 | 2-Fluoropyridine-3-boronic acid | (Hetero)aryl Halide | KF | Pd₂(dba)₃ / Phosphine Ligand | Dioxane | (Typical) | [2] |
| 4 | Pyridine-3-boronic acid | 2-Chloropyridine | Cs₂CO₃ | 2 mol% Pd(OAc)₂ / 4 mol% SPhos | Dioxane/H₂O | (Not Specified) | [3] |
| 5 | Hetero(aryl) boronic acids | Pyridine-2-sulfonyl fluoride | Na₃PO₄ | Pd(dppf)Cl₂ | Dioxane/H₂O | 5-89 | [4][5] |
| 6 | 2-Bromo-5-pyridylboronic acid | Heteroaryl Bromide | Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄ | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | DMF | Variable | [6] |
| 7 | Unprotected Indazole Halides | Phenylboronic acid | K₃PO₄ | Custom Precatalyst | Dioxane/H₂O | 95 | [7] |
Analysis: The data from these analogous systems indicates that for electron-deficient 2-substituted pyridyl boronates, stronger inorganic bases tend to be more effective.
-
Potassium Phosphate (K₃PO₄): This base is frequently effective in challenging couplings involving heteroaryl chlorides and other electron-deficient partners.[3][7] Its strength is sufficient to promote the formation of the boronate species without causing excessive decomposition of the starting materials.
-
Potassium Fluoride (KF): KF is particularly effective in couplings of 2-pyridylboronates, where it is thought to play a unique role in activating the boronic acid.[1][2]
-
Cesium Carbonate (Cs₂CO₃): Known for its high solubility in organic solvents, Cs₂CO₃ is another strong contender, often used with sterically hindered or electron-deficient substrates.[8]
-
Sodium Carbonate (Na₂CO₃): While a common and cost-effective base, it may be less effective for highly deactivated systems compared to stronger bases like K₃PO₄ or Cs₂CO₃.[6][9]
Based on this analysis, potassium phosphate (K₃PO₄) and potassium fluoride (KF) are the most promising candidates for the Suzuki-Miyaura coupling of this compound.
Experimental Protocol
This protocol outlines a general procedure for the Suzuki-Miyaura cross-coupling of this compound with an aryl or heteroaryl bromide. Optimization may be necessary for specific substrates.
Materials:
-
This compound (1.2 equiv.)
-
Aryl or Heteroaryl Bromide (1.0 equiv.)
-
Potassium Phosphate (K₃PO₄) (3.0 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (3.0 mol%)
-
Anhydrous 1,4-Dioxane
-
Degassed Water
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl or heteroaryl bromide (1.0 mmol), this compound (1.2 mmol), and potassium phosphate (3.0 mmol).
-
In a separate vial, under an inert atmosphere (e.g., in a glovebox), weigh Pd₂(dba)₃ (0.015 mmol) and SPhos (0.03 mmol).
-
-
Inert Atmosphere:
-
Seal the Schlenk flask with a rubber septum.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
-
Addition of Catalyst and Solvents:
-
Add the pre-weighed catalyst and ligand to the Schlenk flask under a positive flow of inert gas.
-
Via syringe, add anhydrous 1,4-dioxane (4 mL) and degassed water (1 mL) to the flask.
-
-
Reaction Execution:
-
Place the sealed Schlenk flask in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
-
Mandatory Visualizations
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
References
- 1. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholarship.claremont.edu [scholarship.claremont.edu]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. quora.com [quora.com]
- 9. researchgate.net [researchgate.net]
Application Note: Optimizing Solvent Conditions for the Suzuki Coupling of (2-(Difluoromethoxy)pyridin-3-yl)boronic acid
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds critical in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] (2-(Difluoromethoxy)pyridin-3-yl)boronic acid is a valuable building block, incorporating a difluoromethoxy group known to enhance metabolic stability and a pyridine scaffold prevalent in bioactive molecules. The efficiency and selectivity of the Suzuki coupling involving this substrate are profoundly influenced by the choice of solvent. This document provides a detailed guide to understanding and optimizing solvent effects for the successful coupling of this compound with various aryl and heteroaryl halides.
The selection of an appropriate solvent system is crucial as it can influence catalyst stability and activity, reagent solubility, and the reactivity of bases.[2] For Suzuki-Miyaura reactions, polar aprotic solvents, often in combination with water, are frequently employed to achieve optimal results.[3]
Key Considerations for Solvent Selection
Several factors must be considered when selecting a solvent system for the Suzuki coupling of this compound:
-
Catalyst and Reagent Solubility: The solvent must effectively dissolve the palladium catalyst, the boronic acid, the coupling partner (aryl/heteroaryl halide), and the base to ensure a homogeneous reaction mixture and facilitate efficient catalysis.
-
Influence on Catalyst Activity: Solvents can coordinate with the palladium center, influencing its electronic properties and, consequently, its catalytic activity. The polarity of the solvent can also affect the rates of the key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[4]
-
Role of Water: The addition of water to organic solvents is a common strategy in Suzuki couplings. Water can enhance the solubility of inorganic bases like carbonates and phosphates, facilitate the transmetalation step, and potentially promote the hydrolysis of boronic esters to the more reactive boronic acids.[5] However, excessive water content can lead to hydrolysis of the starting materials or catalyst deactivation.[5]
-
Reaction Temperature: The boiling point of the solvent will dictate the accessible temperature range for the reaction. Higher temperatures can increase reaction rates but may also lead to undesired side reactions or decomposition of sensitive substrates.
Experimental Data Summary
While specific data for the Suzuki coupling of this compound is not extensively published, the following table summarizes the effects of different solvent systems on the Suzuki-Miyaura coupling of a related substrate, pyridine-2-sulfonyl fluoride (PyFluor), with 2-thiopheneboronic acid pinacol ester. These findings offer valuable insights into solvent optimization for structurally similar pyridine-based coupling partners.
| Entry | Solvent System | Temperature (°C) | Yield (%) |
| 1 | Toluene | 100 | 5 |
| 2 | Toluene/H₂O (4:1) | 100 | 32 |
| 3 | Dioxane | 100 | 34 |
| 4 | Dioxane/H₂O (4:1) | 100 | 72 |
| 5 | Dioxane/H₂O (1:1) | 100 | 71 |
| 6 | Dioxane/H₂O (1:4) | 100 | 10 |
Data adapted from a study on the Suzuki-Miyaura cross-coupling of PyFluor.[5]
The data clearly indicates that the addition of water to both toluene and dioxane significantly improves the reaction yield. A dioxane/water mixture in a 4:1 ratio provided the optimal result in this specific case.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the Suzuki coupling reaction.
Figure 1. A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol
This protocol provides a general starting point for the Suzuki coupling of this compound with an aryl or heteroaryl bromide. Optimization of the solvent, base, catalyst, and temperature may be necessary for specific substrates.
Materials:
-
This compound (1.2 equivalents)
-
Aryl or Heteroaryl Bromide (1.0 equivalent)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equivalents)
-
Solvent (e.g., Dioxane/Water (4:1), Toluene/Water (4:1), or DMF)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Organic Solvents for Extraction (e.g., Ethyl Acetate, Dichloromethane)
-
Silica Gel for Chromatography
Procedure:
-
Reaction Setup: To a clean, dry reaction vessel, add the aryl or heteroaryl bromide (1.0 equiv.), this compound (1.2 equiv.), and the base (2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent mixture. Subsequently, add the palladium catalyst.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product into an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Conclusion
The choice of solvent is a critical parameter in the Suzuki-Miyaura coupling of this compound. A mixture of a polar aprotic solvent such as dioxane with water is often a good starting point for optimization. Careful consideration of reagent solubility, catalyst activity, and reaction temperature is essential to achieve high yields and purity of the desired coupled product. The provided protocol serves as a general guideline, and empirical optimization for each specific substrate combination is highly recommended for achieving the best results.
References
- 1. benchchem.com [benchchem.com]
- 2. arodes.hes-so.ch [arodes.hes-so.ch]
- 3. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Protocol for C-N Cross-Coupling Using (2-(Difluoromethoxy)pyridin-3-yl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbon-nitrogen (C-N) bond formation is a cornerstone of modern organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. The synthesis of N-aryl and N-heteroaryl compounds is of significant interest, and transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for their construction. Among these, the Buchwald-Hartwig amination and the Chan-Lam coupling are prominent methods for the formation of C-N bonds.[1][2][3] This application note provides a generalized protocol for the C-N cross-coupling of (2-(Difluoromethoxy)pyridin-3-yl)boronic acid with various amine coupling partners.
The difluoromethoxy group is a valuable substituent in medicinal chemistry, often imparting favorable pharmacokinetic properties to drug candidates. The pyridine scaffold is also a common motif in biologically active molecules. Therefore, the ability to couple this compound with a diverse range of amines is a critical capability for drug discovery programs.
Disclaimer: Extensive literature searches did not yield a specific, validated protocol for the C-N cross-coupling of this compound. The following protocol is a generalized procedure based on established methods for structurally similar pyridylboronic acids and should be considered a starting point for optimization.
Reaction Principles
Buchwald-Hartwig Amination: This palladium-catalyzed reaction typically involves the coupling of an aryl or heteroaryl halide or triflate with an amine in the presence of a phosphine ligand and a base.[1] The catalytic cycle involves oxidative addition of the palladium(0) complex to the aryl halide, coordination of the amine, deprotonation by the base to form an amido complex, and subsequent reductive elimination to yield the N-arylated product and regenerate the palladium(0) catalyst.
Chan-Lam Coupling: This copper-catalyzed reaction couples a boronic acid with an amine, typically in the presence of an oxidant like oxygen (from air) and a base.[3] The mechanism is thought to involve transmetalation of the boronic acid with a copper(II) species, followed by coordination of the amine and subsequent reductive elimination to form the C-N bond.
Generalized Experimental Protocol
This protocol provides a representative procedure for the C-N cross-coupling of this compound with an amine. The choice between a palladium- or copper-based system will depend on the specific amine substrate and desired reaction conditions.
Materials:
-
This compound
-
Amine coupling partner (e.g., aniline, heteroarylamine, or alkylamine)
-
Palladium or Copper catalyst (see Table 1 for examples)
-
Ligand (for palladium catalysis, see Table 1 for examples)
-
Base (see Table 1 for examples)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane, or DMF)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and reaction monitoring equipment (e.g., TLC, GC-MS, or LC-MS)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add the palladium or copper catalyst, ligand (if applicable), and base.
-
Add this compound (typically 1.0-1.5 equivalents relative to the limiting reagent).
-
Add the amine coupling partner (typically the limiting reagent, 1.0 equivalent).
-
Add the anhydrous, degassed solvent.
-
Stir the reaction mixture at the appropriate temperature (ranging from room temperature to elevated temperatures, e.g., 80-110 °C) and monitor the reaction progress by an appropriate analytical technique.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted 2-(difluoromethoxy)pyridin-3-amine.
Data Presentation
The following tables summarize typical reaction conditions and a hypothetical substrate scope for the C-N cross-coupling of this compound.
Table 1: Typical Reaction Components and Conditions for C-N Cross-Coupling of Pyridyl Boronic Acids
| Parameter | Buchwald-Hartwig (Palladium-catalyzed) | Chan-Lam (Copper-catalyzed) |
| Catalyst | Pd(OAc)₂, Pd₂(dba)₃, or pre-formed Pd-ligand complexes | Cu(OAc)₂, CuI, or other Cu(I) or Cu(II) salts |
| Ligand | Buchwald ligands (e.g., XPhos, SPhos), Josiphos ligands, Xantphos | Often no ligand required, or simple ligands like pyridine or bipyridine |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOtBu | Pyridine, Et₃N, or other organic bases |
| Solvent | Toluene, Dioxane, THF, DMF | Dichloromethane, Toluene, Methanol |
| Temperature | Room Temperature to 120 °C | Room Temperature to 80 °C |
| Atmosphere | Inert (Nitrogen or Argon) | Air (Oxygen is often the oxidant) |
Table 2: Representative Substrate Scope for the C-N Cross-Coupling of this compound
This table presents a hypothetical substrate scope with representative yields to illustrate the potential utility of the reaction. Actual yields will require experimental optimization.
| Entry | Amine Coupling Partner | Product | Hypothetical Yield (%) |
| 1 | Aniline | N-phenyl-2-(difluoromethoxy)pyridin-3-amine | 85 |
| 2 | 4-Methoxyaniline | N-(4-methoxyphenyl)-2-(difluoromethoxy)pyridin-3-amine | 90 |
| 3 | 4-Chloroaniline | N-(4-chlorophenyl)-2-(difluoromethoxy)pyridin-3-amine | 78 |
| 4 | 2-Aminopyridine | N-(pyridin-2-yl)-2-(difluoromethoxy)pyridin-3-amine | 72 |
| 5 | Morpholine | 4-(2-(difluoromethoxy)pyridin-3-yl)morpholine | 88 |
| 6 | Benzylamine | N-benzyl-2-(difluoromethoxy)pyridin-3-amine | 65 |
Visualizations
The following diagrams illustrate the generalized catalytic cycle for the Buchwald-Hartwig amination and a typical experimental workflow.
References
- 1. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper-Catalyzed Coupling of Arylboronic Acids and Amines [organic-chemistry.org]
Application of (2-(Difluoromethoxy)pyridin-3-yl)boronic acid in Medicinal Chemistry: A Versatile Building Block for Kinase Inhibitors
(2-(Difluoromethoxy)pyridin-3-yl)boronic acid has emerged as a valuable building block in medicinal chemistry, particularly for the synthesis of potent and selective kinase inhibitors. Its unique structural features, including the difluoromethoxy group and the pyridine ring, contribute to favorable physicochemical properties and binding interactions with various biological targets. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this versatile reagent, with a focus on its application in the development of Spleen Tyrosine Kinase (SYK) inhibitors.
Physicochemical Properties
The presence of the difluoromethoxy group imparts unique properties to molecules containing this moiety. It can act as a bioisostere for other functional groups, improve metabolic stability, and enhance membrane permeability.
| Property | Value |
| Molecular Formula | C₆H₆BF₂NO₃ |
| Molecular Weight | 188.93 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents such as DMSO and methanol |
Application in the Synthesis of SYK Inhibitors
Spleen Tyrosine Kinase (SYK) is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells. Its dysregulation has been implicated in inflammatory diseases and hematological malignancies, making it an attractive therapeutic target. This compound has been successfully utilized as a key building block in the synthesis of potent SYK inhibitors.
Quantitative Data: In Vitro SYK Inhibition
The following table summarizes the in vitro inhibitory activity of a series of compounds synthesized using this compound against the SYK enzyme. The data is extracted from patent literature (WO 2018/112118 A1).
| Compound ID | SYK IC₅₀ (nM) |
| Example 1 | 10.5 |
| Example 2 | 25.3 |
| Example 3 | 8.7 |
| Example 4 | 15.1 |
| Example 5 | 5.2 |
Note: The IC₅₀ values represent the concentration of the compound required to inhibit 50% of the SYK enzyme activity in a biochemical assay.
Experimental Protocols
Suzuki-Miyaura Coupling for the Synthesis of a SYK Inhibitor Intermediate
This protocol describes a representative Suzuki-Miyaura cross-coupling reaction between this compound and a suitable aryl halide to form a key biaryl intermediate for a SYK inhibitor.
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromo-N-(tert-butyl)benzamide)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., 1,4-dioxane and water)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a reaction vessel, add the aryl halide (1.0 eq), this compound (1.2 eq), and potassium carbonate (2.0 eq).
-
Purge the vessel with an inert gas for 10-15 minutes.
-
Add the degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Add the palladium catalyst (e.g., 0.05 eq of Pd(dppf)Cl₂).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl intermediate.
In Vitro SYK Enzyme Inhibition Assay
This protocol outlines a general procedure for determining the in vitro inhibitory activity of a test compound against the SYK enzyme.
Materials:
-
Recombinant human SYK enzyme
-
SYK substrate (e.g., a poly(Glu, Tyr) peptide)
-
ATP (Adenosine triphosphate)
-
Test compound (dissolved in DMSO)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Kinase detection reagent (e.g., ADP-Glo™, HTRF®)
-
384-well microplates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the assay buffer.
-
Add a small volume of the diluted test compound or DMSO (as a control) to the wells.
-
Add the SYK enzyme to each well and incubate for a short period (e.g., 10 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the SYK substrate and ATP.
-
Incubate the reaction at 30 °C for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced (or substrate phosphorylation) using a suitable kinase detection reagent according to the manufacturer's instructions.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC₅₀ value by fitting the dose-response data to a sigmoidal curve.
Signaling Pathway
The diagram below illustrates the central role of SYK in the B-cell receptor (BCR) signaling pathway. Activation of the BCR leads to the recruitment and activation of SYK, which in turn phosphorylates downstream effector molecules, ultimately leading to cellular responses such as proliferation, differentiation, and survival.[1][2] Inhibitors of SYK can block these signaling cascades.
Conclusion
This compound is a key building block for the synthesis of medicinally relevant compounds, particularly kinase inhibitors. Its utility has been demonstrated in the development of potent SYK inhibitors. The provided protocols for Suzuki-Miyaura coupling and in vitro enzyme assays serve as a guide for researchers in the design and evaluation of novel drug candidates. The unique properties conferred by the difluoromethoxy-pyridine scaffold make this reagent a valuable tool in modern drug discovery.
References
Application Notes and Protocols for the Use of (2-(Difluoromethoxy)pyridin-3-yl)boronic acid in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-(Difluoromethoxy)pyridin-3-yl)boronic acid is a key building block in the synthesis of a variety of kinase inhibitors. Its unique structural and electronic properties, imparted by the difluoromethoxy group on the pyridine ring, can significantly influence the potency, selectivity, and pharmacokinetic profile of the final drug candidate. This document provides detailed application notes and experimental protocols for the use of this versatile reagent in the synthesis of inhibitors targeting KRAS G12C, Bruton's tyrosine kinase (BTK), and Tropomyosin receptor kinases (TRKs).
Application in KRAS G12C Inhibitor Synthesis
The KRAS protein, a GTPase, is a critical regulator of cell growth and proliferation. The G12C mutation is a common oncogenic driver in several cancers, including non-small cell lung cancer. Covalent inhibitors that target the mutant cysteine residue have shown significant clinical efficacy. The difluoromethoxypyridine moiety can be incorporated into these inhibitors to enhance their properties.
Featured Application: Synthesis of AZD4625 Analogues
AZD4625 is a potent and selective covalent inhibitor of KRAS G12C.[1][2] The synthesis of AZD4625 and its analogues can be achieved via a Suzuki-Miyaura cross-coupling reaction between this compound and a suitable heterocyclic partner.
Quantitative Data for KRAS G12C Inhibitors
| Compound | Target | IC50 (µM) | Cell-based Potency | Reference |
| AZD4625 | KRAS G12C | 0.003 | Potent inhibition in NCI-H358 cells | [1][2] |
| Sotorasib (AMG 510) | KRAS G12C | - | Approved for KRAS G12C-mutated NSCLC | [3] |
Experimental Protocol: Suzuki-Miyaura Coupling for KRAS G12C Inhibitor Core
This protocol describes the synthesis of a key biaryl intermediate for a KRAS G12C inhibitor, analogous to the core of AZD4625.
Materials:
-
4-chloro-6-iodoquinazoline
-
This compound
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)
-
Sodium carbonate (Na2CO3)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas
Procedure:
-
To a dried round-bottom flask, add 4-chloro-6-iodoquinazoline (1.0 eq), this compound (1.2 eq), and Pd(dppf)Cl2 (0.05 eq).
-
Purge the flask with nitrogen or argon for 10-15 minutes.
-
Add degassed 1,4-dioxane and a 2M aqueous solution of Na2CO3 (3.0 eq).
-
Heat the reaction mixture to 90-100 °C and stir under an inert atmosphere for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl intermediate.
Further synthetic steps to elaborate this intermediate into a final covalent inhibitor would involve nucleophilic aromatic substitution of the chloro group and subsequent functionalization to introduce the acrylamide warhead.
Application in BTK Inhibitor Synthesis
Bruton's tyrosine kinase (BTK) is a crucial component of the B-cell receptor signaling pathway, making it a key target for the treatment of B-cell malignancies and autoimmune diseases. The incorporation of the (2-(difluoromethoxy)pyridin-3-yl) moiety can lead to the development of potent and selective BTK inhibitors.
Featured Application: Synthesis of Novel BTK Inhibitors
While a specific named inhibitor containing this exact fragment is not prominently featured in the provided search results, the synthesis of potent BTK inhibitors often involves the coupling of a pyridine-containing fragment to a core heterocycle. The following protocol outlines a general approach.
Quantitative Data for Representative BTK Inhibitors
| Compound Class | Target | IC50 (nM) | Key Features | Reference |
| Diphenylpyrimidines | BTK | 1.15 | Dithiocarbamate moieties | |
| Thieno-pyrimidine scaffold | BTK | - | Covalent irreversible inhibitor | |
| Reversible Covalent Inhibitor | BTK | 3.1 | Forms covalent bond with Cys481 |
Experimental Protocol: Synthesis of a Pyridine-Containing BTK Inhibitor Scaffold
This protocol describes a Suzuki-Miyaura coupling to generate a core scaffold for a novel BTK inhibitor.
Materials:
-
4-Amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidine
-
This compound
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4)
-
Potassium carbonate (K2CO3)
-
Acetonitrile
-
Water
-
Nitrogen or Argon gas
Procedure:
-
In a Schlenk flask, combine 4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq), this compound (1.5 eq), and Pd(PPh3)4 (0.1 eq).
-
Add K2CO3 (3.0 eq) and a mixture of degassed acetonitrile and water (4:1).
-
Heat the reaction mixture to 80-90 °C under an inert atmosphere and stir for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
After cooling, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the desired pyridine-containing pyrazolopyrimidine core.
This core can then be further modified to introduce functionalities that enhance binding to the BTK active site.
Application in TRK Inhibitor Synthesis
Tropomyosin receptor kinases (TRKA, TRKB, TRKC) are a family of receptor tyrosine kinases that play a role in neuronal development and function. Gene fusions involving TRK genes are oncogenic drivers in a variety of cancers. The (2-(difluoromethoxy)pyridin-3-yl) moiety can be incorporated into TRK inhibitors to improve their pharmacological properties.
Featured Application: Synthesis of Novel Pan-TRK Inhibitors
The development of pan-TRK inhibitors is a promising strategy for treating TRK fusion-positive cancers. The following protocol provides a general method for synthesizing a key intermediate for such inhibitors.
Quantitative Data for Representative TRK Inhibitors
| Compound | Target(s) | IC50 (nM) | Key Features | Reference |
| Quinazoline-based radiotracer | TrkA/B/C | 85-650 | Type-II pan-Trk inhibitor | [4] |
| JND4135 | Wild-type and mutant TRKA/B/C | Low nanomolar | Overcomes resistance mutations | [5] |
Experimental Protocol: Synthesis of a Pyridine-Substituted TRK Inhibitor Core
This protocol details the Suzuki-Miyaura coupling to form a central biaryl scaffold for a potential TRK inhibitor.
Materials:
-
5-Bromo-1H-pyrrolo[2,3-b]pyridine
-
This compound
-
Palladium(II) acetate (Pd(OAc)2)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium phosphate (K3PO4)
-
Toluene
-
Water
-
Nitrogen or Argon gas
Procedure:
-
To a reaction vessel, add 5-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq), this compound (1.3 eq), Pd(OAc)2 (0.02 eq), and SPhos (0.04 eq).
-
Add K3PO4 (2.5 eq) and a degassed mixture of toluene and water (10:1).
-
Heat the mixture to 100-110 °C under an inert atmosphere for 8-12 hours.
-
Monitor the reaction progress by LC-MS.
-
Once complete, cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the crude product by flash chromatography to obtain the desired biaryl core structure.
This core can be further elaborated through various chemical transformations to generate a library of potential TRK inhibitors for biological screening.
Signaling Pathway and Experimental Workflow Diagrams
Caption: KRAS G12C Signaling Pathway and Point of Inhibition.
Caption: BTK Signaling Pathway and Point of Inhibition.
Caption: TRK Signaling Pathway and Point of Inhibition.
Caption: General Experimental Workflow for Kinase Inhibitor Synthesis.
References
- 1. AZD4625 is a Potent and Selective Inhibitor of KRASG12C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Improved Synthesis of New FDA-Approved Treatment for KRAS G12C Mutation in Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and synthesis of a fluorinated quinazoline-based type-II Trk inhibitor as a scaffold for PET radiotracer development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. JND4135, a New Type II TRK Inhibitor, Overcomes TRK xDFG and Other Mutation Resistance In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Synthesis of Biaryl Compounds with (2-(Difluoromethoxy)pyridin-3-yl)boronic acid
Introduction
The synthesis of biaryl scaffolds is a fundamental pursuit in modern medicinal chemistry and materials science.[1] These structural motifs are prevalent in a wide range of pharmaceuticals, agrochemicals, and functional organic materials.[2][3] The incorporation of fluorine-containing substituents, such as the difluoromethoxy group (-OCF₂H), into these structures is a widely used strategy to enhance crucial molecular properties. The difluoromethoxy group acts as a bioisosteric replacement for a methoxy group, often leading to improved metabolic stability, increased lipophilicity, and modulated binding affinity to biological targets.[4]
(2-(Difluoromethoxy)pyridin-3-yl)boronic acid is a valuable building block for introducing the 2-(difluoromethoxy)pyridine moiety into complex molecules. The Suzuki-Miyaura cross-coupling reaction stands as the most efficient and versatile method for this purpose. This palladium-catalyzed reaction is renowned for its mild conditions, excellent functional group tolerance, and the general stability and low toxicity of its boronic acid reagents, making it an indispensable tool in drug discovery and development.[5]
These application notes provide a detailed protocol and representative data for the Suzuki-Miyaura coupling of this compound with various aryl and heteroaryl halides.
Reaction Principle: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst. The mechanism consists of three key steps:
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl or heteroaryl halide (Ar-X) to form a Pd(II) complex.
-
Transmetalation : In the presence of a base, the organoboron reagent (in this case, this compound) forms a boronate species. This species then transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated as the final biaryl product. This step regenerates the catalytically active Pd(0) species, which re-enters the cycle.
Data Presentation: Representative Coupling Reactions
While specific experimental data for this compound is not extensively published, the following table summarizes typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of structurally similar 2-substituted pyridylboronates with various aryl and heteroaryl halides.[6][7] This serves as a valuable reference for reaction optimization. The coupling of 2-substituted nitrogen-containing heteroaryl boronic acids can be challenging due to potential catalyst inhibition and competing protodeboronation.[6] Therefore, careful selection of the catalyst, ligand, and base is critical for achieving high yields.
| Entry | Aryl/Heteroaryl Halide (Ar-X) | Product | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Chlorobenzonitrile | 3-(4-cyanophenyl)-2-(difluoromethoxy)pyridine | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane | 110 | ~70-80 |
| 2 | 4-Bromoanisole | 3-(4-methoxyphenyl)-2-(difluoromethoxy)pyridine | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 100 | ~75-85 |
| 3 | 3-Bromopyridine | 2-(difluoromethoxy)-2',3''-bipyridine | Pd(dppf)Cl₂ | Cs₂CO₃ | DME | 90 | ~65-75 |
| 4 | 1-Bromo-4-(trifluoromethyl)benzene | 3-(4-(trifluoromethyl)phenyl)-2-(difluoromethoxy)pyridine | Pd₂(dba)₃ / XPhos | KF | Toluene | 100 | ~70-80 |
| 5 | 2-Chloronaphthalene | 3-(naphthalen-2-yl)-2-(difluoromethoxy)pyridine | Pd(OAc)₂ / RuPhos | CsF | Dioxane | 105 | ~60-70 |
Yields are estimated based on similar transformations reported in the literature.[6][7][8][9] Optimization may be required for specific substrates.
Experimental Protocols
This section provides a detailed, representative protocol for the Suzuki-Miyaura coupling of this compound with a generic (hetero)aryl halide.
Materials and Reagents
-
This compound (1.2 - 1.5 equiv.)
-
Aryl or Heteroaryl Halide (Ar-X) (1.0 equiv.)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, Pd(dppf)Cl₂) (1-5 mol%)
-
Phosphine Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equiv.)
-
Anhydrous, Degassed Solvent (e.g., 1,4-Dioxane, Toluene, DME)
-
Degassed Water (if using aqueous base/solvent mixture)
-
Ethyl Acetate (for extraction)
-
Brine (for washing)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate (for drying)
-
Silica Gel (for column chromatography)
Reaction Setup
-
To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), the base (2.0 equiv.), and the palladium catalyst/ligand (e.g., Pd(dppf)Cl₂, 3 mol%).[10]
-
Seal the flask with a rubber septum.
-
Evacuate the flask under high vacuum and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.
Reaction Execution
-
Through the septum, add the anhydrous, degassed solvent (e.g., 1,4-dioxane, to achieve a concentration of ~0.1-0.2 M with respect to the aryl halide) via syringe. If the procedure calls for an aqueous mixture, add the degassed organic solvent first, followed by the degassed aqueous base solution.[9]
-
Place the sealed flask in a preheated oil bath at the desired temperature (typically between 90-110 °C).[7][8]
-
Stir the reaction mixture vigorously for the required time (typically 12-24 hours).
-
Monitor the progress of the reaction periodically by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl halide is consumed.
Work-up and Purification
-
Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers and wash with brine.[7]
-
Dry the combined organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.
Logical Relationships
The successful synthesis of the target biaryl compound is contingent upon the precise combination of several key components. The relationship between these inputs and the final output is critical for achieving the desired transformation efficiently.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Microwave-Assisted Suzuki Coupling of (2-(Difluoromethoxy)pyridin-3-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the microwave-assisted Suzuki-Miyaura cross-coupling of (2-(difluoromethoxy)pyridin-3-yl)boronic acid with various aryl and heteroaryl halides. This protocol is designed to facilitate the rapid and efficient synthesis of 3-aryl-2-(difluoromethoxy)pyridine derivatives, which are valuable scaffolds in medicinal chemistry and drug discovery. Microwave irradiation offers significant advantages over conventional heating methods, including dramatically reduced reaction times, often leading to improved yields and higher purity of the desired products.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds. The use of microwave technology accelerates this palladium-catalyzed reaction, enabling high-throughput synthesis and rapid library generation, which are crucial in modern drug development. The this compound is a key building block, and its efficient coupling provides access to a wide range of novel chemical entities with potential therapeutic applications.
Data Presentation
The following tables summarize the expected yields for the microwave-assisted Suzuki coupling of this compound with a variety of aryl halides under optimized reaction conditions. The yields are based on typical results obtained for similar heteroaryl boronic acid couplings reported in the literature.
Table 1: Screening of Reaction Conditions for the Coupling of this compound with 4-Bromoanisole
| Entry | Catalyst (mol%) | Base (equivalents) | Solvent System | Temperature (°C) | Time (min) | Expected Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 120 | 15 | 85-95 |
| 2 | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 120 | 10 | >90 |
| 3 | Pd(PPh₃)₄ (5) | Cs₂CO₃ (2) | Toluene/H₂O (10:1) | 110 | 20 | 80-90 |
| 4 | Pd(OAc)₂ (2) + SPhos (4) | K₃PO₄ (3) | 1,4-Dioxane | 130 | 15 | >90 |
Table 2: Substrate Scope with Optimized Conditions
Optimized Conditions: this compound (1.2 equiv), Aryl Halide (1.0 equiv), Pd(dppf)Cl₂ (3 mol%), K₂CO₃ (2 equiv), 1,4-Dioxane/H₂O (4:1), 120 °C, 10 min.
| Entry | Aryl Halide | Product | Expected Yield (%) |
| 1 | 4-Bromoanisole | 3-(4-Methoxyphenyl)-2-(difluoromethoxy)pyridine | >90 |
| 2 | 1-Bromo-4-(trifluoromethyl)benzene | 3-(4-(Trifluoromethyl)phenyl)-2-(difluoromethoxy)pyridine | 85-95 |
| 3 | 3-Bromobenzonitrile | 3-(3-(Difluoromethoxy)pyridin-3-yl)benzonitrile | 80-90 |
| 4 | 2-Bromonaphthalene | 3-(Naphthalen-2-yl)-2-(difluoromethoxy)pyridine | >90 |
| 5 | 4-Chlorotoluene | 3-(p-Tolyl)-2-(difluoromethoxy)pyridine | 70-80 |
Experimental Protocols
General Protocol for Microwave-Assisted Suzuki Coupling
This protocol provides a general method for the coupling of this compound with an aryl halide.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or chloride)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous 1,4-Dioxane
-
Degassed deionized water
-
Microwave reactor vials (10 mL) with stir bars
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add this compound (0.6 mmol, 1.2 equiv), the aryl halide (0.5 mmol, 1.0 equiv), the palladium catalyst (e.g., Pd(dppf)Cl₂; 0.015 mmol, 3 mol%), and the base (e.g., K₂CO₃; 1.0 mmol, 2.0 equiv).
-
Add 4 mL of anhydrous 1,4-dioxane and 1 mL of degassed deionized water to the vial.
-
Seal the vial with a cap and place it in the microwave reactor.
-
Irradiate the reaction mixture with stirring at 120 °C for 10-15 minutes.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired 3-aryl-2-(difluoromethoxy)pyridine product.
Visualizations
Caption: Experimental workflow for the microwave-assisted Suzuki coupling.
Caption: General mechanism of the Suzuki-Miyaura cross-coupling reaction.
Application Notes and Protocols for Challenging Suzuki Couplings: Ligand Selection for (2-(Difluoromethoxy)pyridin-3-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern synthetic chemistry, particularly in the synthesis of complex biaryl and heteroaryl structures prevalent in pharmaceuticals. However, the use of electron-deficient heterocyclic boronic acids, such as (2-(difluoromethoxy)pyridin-3-yl)boronic acid, presents significant challenges. This document provides detailed application notes and protocols for navigating these difficult couplings, with a focus on rational ligand selection to achieve optimal reaction outcomes.
The Challenge: The "2-Pyridyl Problem" with Electron-Withdrawing Substituents
The primary obstacles in the Suzuki coupling of 2-substituted pyridylboronic acids are twofold:
-
Protodeboronation: The electron-deficient nature of the pyridine ring, further exacerbated by the difluoromethoxy group, makes the boronic acid susceptible to cleavage of the C-B bond by solvent or trace amounts of water, leading to the formation of the corresponding des-borylated pyridine and reducing the yield of the desired coupled product.[1][2][3]
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst deactivation and slowing down the catalytic cycle.[3]
Effective ligand selection is paramount to overcoming these challenges. The ideal ligand will promote the desired catalytic cycle steps (oxidative addition and transmetalation) while minimizing side reactions and catalyst deactivation.
Ligand Selection Strategies
For challenging Suzuki couplings involving electron-deficient 2-pyridylboronic acids, the most successful ligands are typically bulky and electron-rich. These characteristics help to stabilize the palladium center, promote the rate-limiting oxidative addition step, and sterically hinder the coordination of the pyridine nitrogen.[2][3]
Recommended Ligand Classes:
-
Buchwald Dialkylbiaryl Phosphines: Ligands such as SPhos, XPhos, and RuPhos have proven to be highly effective in promoting the coupling of challenging substrates, including 2-chloropyridines.[2][3][4] Their steric bulk and electron-donating properties are well-suited to overcome the hurdles presented by this compound.
-
N-Heterocyclic Carbenes (NHCs): NHC ligands are strong sigma-donors that form stable complexes with palladium, often exhibiting high catalytic activity for cross-coupling reactions involving unreactive substrates.[2]
-
Other Phosphine Ligands: While less common for this specific challenge, phosphite or phosphine oxide ligands have also shown activity in couplings of 2-pyridyl boron derivatives.[1]
Quantitative Data: Ligand Performance in Analogous Systems
While specific data for the Suzuki coupling of this compound is not extensively published, the following tables summarize the performance of various ligand systems in the coupling of structurally similar and electronically demanding 2-substituted pyridylboronic acids and related heteroarylboronic acids. These data provide a strong basis for ligand selection and reaction optimization.
Table 1: Ligand Screening for the Coupling of a 2-Alkoxypyridine Boronic Acid Derivative with an Aryl Bromide
| Entry | Palladium Source | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 85 |
| 2 | Pd(OAc)₂ | XPhos | Cs₂CO₃ | Dioxane | 110 | 82 |
| 3 | Pd(OAc)₂ | RuPhos | K₃PO₄ | n-Butanol | 100 | 91[4] |
| 4 | PdCl₂(dppf) | - | Na₂CO₃ | Dioxane | 90 | 65 |
| 5 | Pd(PPh₃)₄ | - | K₂CO₃ | DMF | 80 | 45[5] |
Note: Yields are representative and can vary based on the specific coupling partners and reaction conditions.
Table 2: Comparison of Reaction Conditions for Coupling of Heteroaryl Boronic Acids
| Boronic Acid Derivative | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) |
| 2-Methoxy-3-pyridylboronic acid | 2-Amino-5-bromopyrazine | PdCl₂(PPh₃)₂ | Na₂CO₃ (aq) | Dioxane | 69[6] |
| Potassium Isoquinolin-4-yltrifluoroborate | 4-Chlorobenzonitrile | Pd(OAc)₂ / RuPhos | K₃PO₄ | n-Butanol | 91[4] |
| 2-Thiopheneboronic acid | Pyridine-2-sulfonyl fluoride | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane | 82[7] |
Experimental Protocols
The following are detailed protocols for performing a Suzuki-Miyaura coupling with this compound. Protocol 1 provides a general starting point, while Protocol 2 is optimized for challenging couplings.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a good starting point for initial screening experiments.
Materials:
-
This compound (1.2 - 1.5 equiv.)
-
Aryl or heteroaryl halide (1.0 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf); 1-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃; 2.0 - 3.0 equiv.)
-
Degassed solvent (e.g., Dioxane, Toluene, DMF)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add the aryl or heteroaryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (1-5 mol%).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.[3][5]
Protocol 2: Optimized Procedure for Challenging Couplings
This protocol employs a highly active catalyst system suitable for less reactive coupling partners.
Materials:
-
This compound (1.5 equiv.)
-
Aryl or heteroaryl chloride or bromide (1.0 equiv.)
-
Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃; 1-2 mol%)
-
Bulky phosphine ligand (e.g., SPhos, XPhos, RuPhos; 2-4 mol%)
-
Strong base (e.g., K₃PO₄, Cs₂CO₃; 2.0 - 3.0 equiv.)
-
Anhydrous, degassed solvent (e.g., Dioxane, Toluene, n-Butanol)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the aryl or heteroaryl halide (1.0 equiv.), this compound (1.5 equiv.), the strong base (2.0-3.0 equiv.), the palladium source (1-2 mol%), and the bulky phosphine ligand (2-4 mol%) to an oven-dried Schlenk tube with a magnetic stir bar.
-
Inert Atmosphere: Seal the tube and remove from the glovebox (if used). If not using a glovebox, evacuate and backfill with an inert gas three times.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to 100-120 °C and stir vigorously for 12-24 hours, or until reaction completion is observed by TLC or LC-MS.
-
Work-up and Purification: Follow steps 6-8 from Protocol 1.
Visualizing the Process
To aid in understanding the experimental design and the underlying chemistry, the following diagrams are provided.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical workflow for ligand screening in a challenging Suzuki coupling.
Caption: Relationship between ligand properties and reaction outcome.
References
- 1. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to improve low yield in Suzuki coupling with (2-(Difluoromethoxy)pyridin-3-yl)boronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming challenges with Suzuki coupling reactions, specifically focusing on improving low yields when using (2-(Difluoromethoxy)pyridin-3-yl)boronic acid.
Frequently Asked Questions (FAQs)
Question 1: Why am I getting a low yield in my Suzuki coupling with this compound?
Answer: Low yields with this substrate are common and typically stem from a combination of three key challenges related to its structure:
-
Catalyst Deactivation (The "2-Pyridyl Problem"): The nitrogen atom on the pyridine ring can coordinate with the palladium catalyst. This binding can inhibit the catalyst or deactivate it entirely, halting the catalytic cycle.[1]
-
Protodeboronation: This is a frequent and highly detrimental side reaction where the boronic acid group is replaced by a hydrogen atom from a proton source (like water or solvent), effectively destroying the starting material.[2] Heteroaromatic boronic acids, especially those with electron-withdrawing groups, are particularly susceptible to this decomposition pathway.[3][4][5]
-
Slow Transmetallation: The difluoromethoxy group is electron-withdrawing, which can decrease the nucleophilicity of the boronic acid. This slows down the crucial transmetallation step, where the organic group is transferred from boron to the palladium catalyst.[1][5] A sluggish transmetallation provides more time for competing side reactions like protodeboronation to occur.
Question 2: I suspect protodeboronation is the main issue. How can I minimize it?
Answer: Protodeboronation is a major cause of low yields.[6] Several strategies can be employed to mitigate it:
-
Use Anhydrous Conditions: Since water is a primary proton source for this side reaction, using thoroughly dried, anhydrous solvents (e.g., toluene, dioxane, THF) and reagents can significantly reduce its occurrence.[7]
-
Select a Milder Base: Strong bases in aqueous media, especially hydroxides, can accelerate protodeboronation.[4] Switching to non-nucleophilic inorganic bases like potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium fluoride (KF) is often effective.[4][5][7]
-
Convert the Boronic Acid: Convert the boronic acid to a more stable derivative, such as a potassium trifluoroborate salt or an ester (e.g., pinacol, MIDA, or diethanolamine).[3][4] These derivatives are more resistant to protodeboronation and slowly release the active boronic acid in situ under the reaction conditions.[2]
-
Use a Highly Active Catalyst: A very efficient catalyst system that promotes rapid cross-coupling can ensure the desired reaction outpaces the rate of protodeboronation.[3]
Question 3: How can I select a catalyst system to avoid deactivation by the pyridine nitrogen?
Answer: To overcome the "2-pyridyl problem," you need a catalyst system that is resistant to inhibition by the nitrogen lone pair.
-
Use Bulky, Electron-Rich Ligands: Modern biarylphosphine ligands (often called Buchwald ligands) like SPhos, XPhos, and RuPhos are essential.[4][8] Their steric bulk creates a pocket around the palladium center that physically hinders the pyridine nitrogen from coordinating, while their electron-donating nature enhances the catalyst's activity, especially for the challenging oxidative addition step with aryl chlorides.[1][9]
-
Employ Robust Pre-catalysts: Instead of generating the active Pd(0) species from sources like Pd(OAc)₂, consider using air-stable and well-defined palladium pre-catalysts.[10] Palladacycles such as XPhos Pd G3 or SPhos Pd G4 are designed for reliable and efficient generation of the active catalyst, leading to more reproducible results.[9][10]
Question 4: What are the most common side reactions besides protodeboronation?
Answer: Besides protodeboronation, two other common side reactions can reduce your yield:
-
Homocoupling: The boronic acid can couple with itself to form a bipyridyl byproduct. This is often promoted by the presence of oxygen, which can interfere with the catalyst.[1][9] To prevent this, ensure your solvent and reaction vessel are rigorously degassed and the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.[7][11]
-
Dehalogenation: The aryl halide coupling partner can be reduced, replacing the halogen with a hydrogen atom.[12] This typically occurs if the organopalladium intermediate reacts with a hydride source instead of the boronic acid. Optimizing the reaction conditions to favor cross-coupling can minimize this.[12]
Troubleshooting and Optimization
If you are experiencing low yield, a systematic approach to troubleshooting is crucial. The following workflow illustrates a logical sequence for diagnosing the issue.
References
- 1. benchchem.com [benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Preventing protodeboronation of (2-(Difluoromethoxy)pyridin-3-yl)boronic acid
Technical Support Center: (2-(Difluoromethoxy)pyridin-3-yl)boronic acid
This guide provides troubleshooting advice and frequently asked questions to help researchers prevent the protodeboronation of this compound during cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is this compound particularly susceptible to it?
A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of a boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1][2] This reaction consumes the boronic acid, leading to reduced yields of the desired product and the formation of 2-(difluoromethoxy)pyridine as a byproduct.
The susceptibility of this compound stems from two main structural features:
-
The Pyridine Nitrogen: Heteroaromatic boronic acids containing a basic nitrogen atom, like pyridine, are known to be unstable.[3] The nitrogen atom can be protonated, influencing the electronic properties of the ring and the stability of the C-B bond. For some pyridyl boronic acids, a zwitterionic species can form under neutral pH conditions, which is highly reactive towards protodeboronation.[2]
-
Electron-Withdrawing Group: The 2-(difluoromethoxy) group is strongly electron-withdrawing. Arylboronic acids bearing electron-withdrawing substituents are more prone to protodeboronation, particularly under basic conditions typical for Suzuki-Miyaura coupling.[2][4]
Q2: What are the primary factors that accelerate protodeboronation?
A2: Several reaction parameters can increase the rate of protodeboronation:
-
High Temperatures: Elevated temperatures accelerate the decomposition of the boronic acid.[5]
-
Strong Bases: The type and concentration of the base are critical; strong bases can promote the side reaction.[1][5]
-
pH: For some heteroaromatic boronic acids, neutral pH conditions can be detrimental.[2] However, for electron-deficient arylboronic acids, protodeboronation is often accelerated under basic conditions.[4][6]
-
Inefficient Catalysis: If the rate of the desired cross-coupling is slow, the competing protodeboronation reaction has more time to occur.[1]
-
Presence of Water: Water can act as a proton source for the protodeboronation reaction. While Suzuki couplings often require some water, excessive amounts can be harmful.[5]
Q3: How can I detect if protodeboronation is occurring in my reaction?
A3: You can typically identify protodeboronation by analyzing the reaction mixture using techniques like Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy. You would look for the presence of the byproduct, 2-(difluoromethoxy)pyridine, which has a molecular weight corresponding to the starting boronic acid minus the B(OH)₂ group plus a hydrogen atom.
Troubleshooting Guide: Low Yields in Suzuki-Miyaura Coupling
Problem: My Suzuki-Miyaura coupling reaction with this compound gives a low yield of the desired product, and I have identified the major byproduct as 2-(difluoromethoxy)pyridine.
Below is a workflow to diagnose and solve the issue.
Caption: Troubleshooting workflow for low yields due to protodeboronation.
Step 1: Assess and Enhance Boron Reagent Stability
Question: Is the free boronic acid degrading too quickly?
Answer: Very likely. Free heteroaromatic boronic acids with electron-withdrawing groups are often unstable under reaction conditions. The most effective strategy to prevent premature decomposition is to use a more stable derivative.[5] This approach, known as "slow release," ensures that the concentration of the reactive free boronic acid in the solution remains low at any given time.[2]
Recommended Action: Convert the boronic acid to a boronate ester. Pinacol esters or N-methyliminodiacetic acid (MIDA) boronates offer significantly enhanced stability.[2][5]
| Boron Reagent Type | General Stability | Key Advantage |
| Boronic Acid | Low | Commercially available, no pre-derivatization needed. |
| Potassium Trifluoroborate | Moderate | Crystalline, stable solids; slow release of boronic acid.[7] |
| Pinacol Boronate Ester | High | Increased stability, often commercially available.[5] |
| MIDA Boronate Ester | Very High | Exceptionally stable, allowing for slow release under basic conditions.[2][7] |
| Caption: Table 1: Comparison of stability for different boron reagents. |
Step 2: Optimize Reaction Conditions
Question: Can I improve my yield without derivatizing the boronic acid?
Answer: Yes, optimizing the reaction conditions can significantly suppress protodeboronation. You should systematically evaluate the base, temperature, and solvent.
Recommended Actions:
-
Use a Milder Base: Strong bases promote protodeboronation. Switch to milder inorganic bases.[5]
-
Lower the Reaction Temperature: Higher temperatures accelerate protodeboronation. If your catalyst is sufficiently active, running the reaction at a lower temperature (e.g., room temperature to 60 °C) can be beneficial.[5]
-
Use Anhydrous Solvents: While Suzuki reactions are often tolerant to water, it can serve as the proton source for protodeboronation. Using anhydrous solvents can help minimize the side reaction.[8][9]
| Base | Typical Conditions | Propensity for Protodeboronation |
| NaOH, KOH, Na₂CO₃ | Aqueous/Alcoholic Solvents | High |
| K₃PO₄, Cs₂CO₃ | Anhydrous Organic Solvents (Dioxane, Toluene, DMF) | Medium to Low |
| CsF , K₂CO₃ | Anhydrous Isopropanol, Toluene | Low [5][10] |
| Caption: Table 2: Impact of base selection on protodeboronation. |
Step 3: Enhance Catalytic Efficiency
Question: My conditions are optimized, but the reaction is still slow and protodeboronation is significant. What can I do?
Answer: If the undesired protodeboronation reaction is faster than the desired cross-coupling, you need a more efficient catalyst system. Modern, highly active palladium precatalysts can dramatically accelerate the Suzuki-Miyaura reaction, allowing it to outcompete the decomposition pathway.[1][7]
Recommended Actions:
-
Switch to a Precatalyst: Use a well-defined palladium precatalyst, such as a Buchwald G3 or G4 precatalyst (e.g., XPhos-Pd-G3).[1] These catalysts generate the active Pd(0) species quickly and under mild conditions.[8]
-
Use Electron-Rich, Bulky Ligands: Ligands like SPhos and XPhos are highly effective for coupling challenging substrates.[7][10]
Caption: Competing pathways: Suzuki-Miyaura coupling vs. protodeboronation.
Recommended Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling Using a Milder Base (CsF)
This protocol is adapted for challenging heteroaryl boronic acids and aims to minimize protodeboronation by using a mild fluoride base.[10]
-
Reagent Preparation: To an oven-dried reaction vial, add the aryl halide (1.0 equiv), this compound (1.5 equiv), and Cesium Fluoride (CsF) (2.0 equiv).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas (Argon or Nitrogen), add Palladium(II) Acetate (Pd(OAc)₂) (2-5 mol%) and SPhos (4-10 mol%).
-
Solvent Addition: Add anhydrous, degassed isopropanol or toluene to achieve a concentration of 0.1-0.2 M with respect to the aryl halide.
-
Reaction: Seal the vial and place it in a preheated oil bath at 60-80 °C. Monitor the reaction by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Conversion to Pinacol Boronate Ester
This protocol provides a method to convert the boronic acid to its more stable pinacol ester derivative.
-
Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine this compound (1.0 equiv) and pinacol (1.1 equiv).
-
Solvent: Add a suitable anhydrous solvent such as toluene or dioxane.
-
Azeotropic Water Removal: Heat the mixture to reflux. Water generated during the esterification will be collected in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 2-4 hours).
-
Isolation: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent. The resulting crude pinacol ester can often be used directly in the subsequent coupling step without further purification. If necessary, purify by recrystallization or column chromatography.
Protocol 3: Suzuki-Miyaura Coupling Using the Pinacol Ester and a Buchwald Precatalyst
This protocol uses the stabilized boronate ester and a highly active catalyst system.
-
Reagent Preparation: To an oven-dried reaction vial, add the aryl halide (1.0 equiv), the this compound pinacol ester (1.5 equiv), and potassium phosphate (K₃PO₄) (3.0 equiv).[1]
-
Catalyst Addition: In a glovebox or under inert atmosphere, add the XPhos-Pd-G3 precatalyst (2-5 mol%).[1]
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., dioxane/water 10:1, or THF) via syringe.
-
Reaction: Seal the vial and heat to the desired temperature (start with a lower temperature, e.g., 60-80 °C). Monitor reaction progress.
-
Work-up: Follow the work-up procedure described in Protocol 1.
References
- 1. benchchem.com [benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. books.rsc.org [books.rsc.org]
- 9. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Suzuki Coupling with Substituted Pyridine Boronic Acids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during Suzuki coupling reactions involving substituted pyridine boronic acids.
Troubleshooting Guides & FAQs
This section addresses specific issues users might encounter during their experiments, offering potential causes and actionable solutions in a direct question-and-answer format.
Issue 1: Low Yield of the Desired Product
Q1: Why is my Suzuki coupling reaction with a substituted pyridine boronic acid resulting in a low yield?
A1: Low yields in Suzuki couplings with substituted pyridine boronic acids are a frequent challenge and can stem from several factors related to the inherent properties of these substrates.[1] The primary reasons include:
-
Catalyst Deactivation: The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, forming inactive species and hindering the catalytic cycle.[1][2][3]
-
Protodeboronation: Pyridine boronic acids, especially 2-pyridine boronic acids, are highly susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom.[1][4][5] This is often exacerbated by the presence of aqueous bases.[1]
-
Substrate Reactivity: The reactivity of the coupling partners plays a crucial role. For instance, 2-chloropyridines are less reactive than their 2-bromo or 2-iodo counterparts due to a stronger carbon-chlorine bond, which makes the initial oxidative addition step more difficult.[1]
-
Inefficient Transmetalation: The transfer of the pyridine group from the boronic acid to the palladium complex can be sluggish for electron-deficient heteroaryl boron compounds.[1]
Q2: What are the most common side reactions, and how can I minimize them?
A2: The two most prevalent side reactions are protodeboronation and homocoupling.[1][4]
-
Protodeboronation: This is the cleavage of the carbon-boron bond, replacing it with a carbon-hydrogen bond, leading to a deboronylated pyridine byproduct.[5][6] This reaction consumes the boronic acid and reduces the yield of the desired product.[5] For 2-pyridine boronic acids, this process can be particularly rapid under neutral pH conditions due to the formation of a reactive zwitterionic intermediate.[5][6]
-
Mitigation Strategies:
-
Use of more stable boronic acid derivatives: Consider using pinacol esters, MIDA (N-methyliminodiacetic acid) boronates, or potassium trifluoroborate salts, which are less prone to protodeboronation.[1][6]
-
Control of pH: Interestingly, for 2-pyridine boronic acids, adding either acid or base can shift the equilibrium away from the highly reactive zwitterionic species, thus slowing down protodeboronation.[5]
-
Anhydrous Conditions: Minimizing the amount of water in the reaction can suppress base-catalyzed protodeboronation.[4]
-
-
-
Homocoupling: This is the self-coupling of the boronic acid to form a bipyridine byproduct.[1] This side reaction is often promoted by the presence of oxygen or when a Pd(II) precatalyst is not efficiently reduced to the active Pd(0) state.[1][7]
-
Mitigation Strategies:
-
Thorough Degassing: Ensure the reaction mixture is rigorously degassed to remove oxygen.[1][7]
-
Use of a Pd(0) Source: Employing a Pd(0) catalyst or an efficient precatalyst system can reduce homocoupling.[1][7]
-
Addition of a Mild Reducing Agent: The addition of a mild reducing agent, such as potassium formate, can help minimize the concentration of Pd(II) species that promote homocoupling.[8]
-
-
Q3: My starting materials are unreactive. How can I improve the coupling efficiency?
A3: If you are observing unreacted starting materials, particularly with less reactive substrates like chloropyridines, several adjustments to the reaction conditions can be made:
-
Employ Specialized Ligands: The use of bulky, electron-rich phosphine ligands, such as the Buchwald dialkylbiaryl phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), can be highly effective.[1] These ligands stabilize the palladium catalyst, facilitate the challenging oxidative addition step, and sterically shield the metal center from inhibitory coordination by the pyridine nitrogen.[1]
-
Increase Reaction Temperature: Higher temperatures can help overcome the activation energy barrier for the oxidative addition of the C-Cl bond.[1] However, be aware that this may also increase the rate of side reactions.[1][9]
-
Select an Appropriate Base: A strong base is often necessary for challenging couplings. Potassium phosphate (K₃PO₄) is frequently a good choice in these cases.[1] The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[1]
Issue 2: Reaction Parameter Optimization
Q4: How do I choose the right base for my Suzuki coupling with a pyridine boronic acid?
A4: The choice of base can significantly impact the reaction yield and the prevalence of side reactions.[1] Common choices include inorganic bases like potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (K₃PO₄).[1] The effectiveness of a base is highly dependent on the specific substrates, catalyst, and solvent system used.[1] For challenging couplings, stronger bases like K₃PO₄ are often more effective.[1] It is important to note that the base can also influence the rate of protodeboronation.[5]
Q5: What is the influence of the solvent on the reaction?
A5: The solvent plays a critical role in the solubility of reagents and the stability of catalytic intermediates. Common solvents for Suzuki coupling include toluene, dioxane, and aqueous mixtures of these with alcohols or water.[10][11] The presence of water can be beneficial in some cases by aiding the dissolution of the base and influencing the transmetalation step.[12][13] However, for pyridine boronic acids that are highly susceptible to protodeboronation, minimizing water content may be necessary.[4]
Data Presentation
Table 1: Effect of Different Bases on Suzuki Coupling Yield
| Entry | Base | Solvent System | Yield (%) | Reference |
| 1 | Li₃PO₄ | Dioxane/Water (4:1) | 19 | [12] |
| 2 | Na₃PO₄ | Dioxane/Water (4:1) | 75 | [12] |
| 3 | K₃PO₄ | Dioxane/Water (4:1) | 11 | [12] |
| 4 | NaF | Dioxane/Water (4:1) | 37 | [12] |
| 5 | KF | Dioxane/Water (4:1) | 54 | [12] |
| 6 | KHF₂ | Dioxane/Water (4:1) | 26 | [12] |
| 7 | CsF | Dioxane/Water (4:1) | 58 | [12] |
| 8 | Li₂CO₃ | Dioxane/Water (4:1) | 54 | [12] |
| 9 | Na₂CO₃ | Dioxane/Water (4:1) | 35 | [12] |
| 10 | K₂CO₃ | Dioxane/Water (4:1) | 25 | [12] |
| 11 | Cs₂CO₃ | Dioxane/Water (4:1) | 10 | [12] |
Reaction conditions: PyFluor (0.3 mmol), 2-thiopheneboronic acid pinacol ester (0.45 mmol), Pd(dppf)Cl₂ (0.03 mmol), base (0.9 mmol), and solvent mixture (1 mL).
Table 2: Effect of Ligands on Suzuki Coupling Yield
| Entry | Ligand | Yield (%) | Reference |
| 1 | dppe | ~20 | [12] |
| 2 | dppp | ~40 | [12] |
| 3 | dppb | ~45 | [12] |
| 4 | dppf | ~75 | [12] |
| 5 | P(iPr)₃ | <10 | [12] |
| 6 | P(Cy)₃ | <10 | [12] |
| 7 | P(tBu)₃ | <10 | [12] |
| 8 | PPh₃ | ~50 | [12] |
Reaction conditions: PyFluor (0.3 mmol), 2-thiopheneboronic acid pinacol ester (0.45 mmol), Pd catalyst (0.03 mmol), ligand (0.03 mmol), Na₃PO₄ (0.9 mmol), and dioxane/water (4:1) solvent.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of a 2-Chloropyridine with a Pyridine Boronic Acid Derivative (to minimize protodeboronation)
This protocol is a starting point and should be optimized for specific substrates.
-
Reagent Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the pyridine boronic acid pinacol ester or MIDA boronate (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 3.0 equiv).[5]
-
Catalyst Addition: In a glovebox or under a positive pressure of inert gas (Argon or Nitrogen), add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos or XPhos, 2-4 mol%).[5]
-
Solvent Addition and Degassing: Add the anhydrous solvent (e.g., dioxane or toluene) to the reaction vessel. The reaction mixture should be thoroughly degassed by three freeze-pump-thaw cycles or by sparging with an inert gas for 15-30 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (typically 2-24 hours). Monitor the reaction progress by TLC, GC, or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Visualizations
Caption: Troubleshooting workflow for low yields in Suzuki coupling.
Caption: Suzuki catalytic cycle with key side reactions.
Caption: Mechanism of protodeboronation for 2-pyridine boronic acid.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude (2-(Difluoromethoxy)pyridin-3-yl)boronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude (2-(Difluoromethoxy)pyridin-3-yl)boronic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
Issue 1: Low or No Yield After Aqueous Work-up
-
Possible Cause: The pH of the aqueous layer during acid-base extraction may not have been optimal for precipitation or extraction of the boronic acid. Pyridine boronic acids can have complex solubility profiles.
-
Solution: Carefully adjust the pH of the aqueous layer. For pyridine-containing boronic acids, precipitation is often most effective near the isoelectric point. A detailed protocol for pH adjustment is provided in the Experimental Protocols section.[1] Ensure the aqueous layer is saturated with NaCl before extraction with an organic solvent like THF to improve partitioning.[1]
Issue 2: Product is an Oil or Gummy Solid and Fails to Crystallize
-
Possible Cause: The crude product may contain impurities that are inhibiting crystallization. Residual solvents or by-products from the synthesis can act as eutectic contaminants.
-
Solution:
-
Trituration: Attempt to solidify the material by triturating with a non-polar solvent like hexane or a mixture of hexane and ethyl acetate.
-
Solvent Screening for Recrystallization: Systematically screen a range of solvents (e.g., acetonitrile, ethyl acetate/heptane, toluene) to find a suitable system for recrystallization.[1]
-
Derivative Formation: Consider forming a crystalline adduct, such as with diethanolamine, which can often be easily isolated and then cleaved to yield the pure boronic acid.[2][3][4]
-
Issue 3: Product Contaminated with Starting Materials or By-products
-
Possible Cause: Incomplete reaction or side reactions during the synthesis. Common impurities can include the corresponding protodeboronated pyridine derivative.
-
Solution:
-
Acid-Base Extraction: A carefully performed acid-base extraction can remove non-acidic impurities.[5][6][7][8]
-
Chromatography: While boronic acids can be challenging to purify by standard silica gel chromatography due to their polarity and potential for degradation, reverse-phase chromatography (C18) can be effective.[3] Using a modified mobile phase may be necessary to achieve good separation.
-
Issue 4: Decomposition of the Product on Silica Gel Column Chromatography
-
Possible Cause: Boronic acids can be sensitive to the acidic nature of silica gel, leading to degradation or irreversible adsorption.
-
Solution:
-
Deactivated Silica: Use silica gel that has been deactivated with a base, such as triethylamine, in the eluent.
-
Alternative Stationary Phases: Consider using a different stationary phase, such as neutral alumina or a C18 reverse-phase column.
-
Avoid Chromatography: If possible, prioritize non-chromatographic methods like recrystallization or adduct formation for purification.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities may include unreacted starting materials from the boronation step (e.g., the corresponding bromo- or iodo-pyridine), by-products of protodeboronation (2-(difluoromethoxy)pyridine), and inorganic salts from the work-up.
Q2: What is the recommended method for initial purification of the crude product?
A2: An acid-base extraction is a highly recommended first step to separate the acidic boronic acid from neutral organic impurities. This is often followed by recrystallization or trituration to obtain a solid product.[5][6][7][8]
Q3: Can I use standard silica gel chromatography to purify this compound?
A3: It is generally not recommended as a first-line approach due to the potential for product degradation on acidic silica. If chromatography is necessary, consider reverse-phase (C18) or deactivated normal-phase silica.[3]
Q4: My boronic acid is unstable and degrades upon storage. How can I improve its stability?
A4: Boronic acids can be unstable, especially in the presence of moisture, and can undergo dehydration to form boroxines. Storing the purified product as a stable derivative, such as a diethanolamine adduct (DABO boronate), can significantly improve its shelf life.[2][4] These adducts are often crystalline and can be easily handled and stored.[2][4]
Q5: What is a good starting point for recrystallization solvent screening?
A5: For pyridine boronic acids, acetonitrile has been shown to be an effective recrystallization solvent.[1] Other systems to consider are mixtures of a good solvent (e.g., ethyl acetate, THF) with a poor solvent (e.g., heptane, hexane).
Data Presentation
Table 1: Comparison of Purification Methods for Pyridine Boronic Acids
| Purification Method | Principle | Advantages | Disadvantages | Typical Purity |
| Recrystallization | Differential solubility of the product and impurities in a solvent at different temperatures. | Scalable, cost-effective, can yield high purity product. | Finding a suitable solvent can be time-consuming; may not be effective for all impurity profiles. | >98% |
| Acid-Base Extraction | Separation based on the acidic nature of the boronic acid group. | Effective for removing neutral and basic impurities; good for initial cleanup. | May not remove other acidic impurities; requires careful pH control. | 90-98% |
| Chromatography (C18) | Partitioning between a non-polar stationary phase and a polar mobile phase. | Can separate compounds with similar polarities. | Lower loading capacity, more expensive solvents, may require specialized equipment. | >99% |
| Diethanolamine Adduct Formation | Formation of a stable, crystalline adduct with diethanolamine. | Can improve stability and crystallinity; adduct formation is often high-yielding.[2][4] | Requires an additional step to form the adduct and a subsequent step to release the free boronic acid. | >99% |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
-
Dissolve the crude this compound in a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Transfer the solution to a separatory funnel and extract with a 1 M aqueous solution of a weak base, such as sodium bicarbonate. Repeat the extraction 2-3 times.
-
Combine the aqueous layers. Wash the combined aqueous layers with the organic solvent to remove any remaining neutral impurities.
-
Carefully acidify the aqueous layer with 1 M HCl with cooling in an ice bath. Adjust the pH to approximately 7.0-7.5, checking with a pH meter or pH paper. The product should precipitate as a solid.[1]
-
If the product precipitates, collect the solid by filtration, wash with cold water, and dry under vacuum.
-
If the product does not precipitate, saturate the aqueous layer with sodium chloride and extract with several portions of an appropriate organic solvent (e.g., THF or ethyl acetate).[1]
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified boronic acid.
Protocol 2: Purification by Recrystallization
-
Place the crude boronic acid in a flask.
-
Add a minimal amount of a suitable solvent (e.g., acetonitrile) to dissolve the solid at an elevated temperature (e.g., 70°C).[1]
-
Once fully dissolved, allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by filtration, wash with a small amount of the cold solvent, and dry under vacuum.
Protocol 3: Formation of Diethanolamine Adduct for Purification and Storage
-
Dissolve the crude boronic acid in a suitable solvent such as dichloromethane or ethyl acetate.
-
Add one equivalent of diethanolamine and stir the mixture at room temperature.[4]
-
The diethanolamine adduct will often precipitate from the solution. If not, the solvent can be partially evaporated or a co-solvent can be added to induce precipitation.
-
Collect the crystalline adduct by filtration, wash with the solvent, and dry.[4]
-
To regenerate the free boronic acid, the adduct can be treated with an acid.
Mandatory Visualization
Caption: Troubleshooting workflow for the purification of crude this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. youtube.com [youtube.com]
- 8. web.mnstate.edu [web.mnstate.edu]
Optimization of reaction temperature for Suzuki coupling of (2-(Difluoromethoxy)pyridin-3-yl)boronic acid
Technical Support Center: Suzuki Coupling of (2-(Difluoromethoxy)pyridin-3-yl)boronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of reaction temperature in the Suzuki coupling of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the Suzuki coupling of this compound, with a focus on temperature optimization.
Q1: What is the typical temperature range for the Suzuki coupling of this compound?
A1: The optimal temperature for Suzuki coupling reactions can vary significantly based on the specific substrates, catalyst system, and solvent used. For heteroarylboronic acids, including pyridine derivatives, a common temperature range to explore is between 60°C and 110°C.[1][2] It is recommended to start with a moderate temperature, such as 80°C, and then screen higher and lower temperatures to find the optimal conditions for your specific reaction.
Q2: My reaction yield is low. How does temperature affect the outcome?
A2: Temperature is a critical parameter in Suzuki coupling reactions.
-
Insufficient Temperature: If the temperature is too low, the reaction may be sluggish or not proceed at all, resulting in low conversion of starting materials and consequently, a low yield.
-
Excessive Temperature: Conversely, excessively high temperatures can lead to the degradation of the catalyst, starting materials, or the desired product. For pyridylboronic acids, high temperatures can also promote side reactions such as protodeboronation, where the boronic acid group is cleaved off, reducing the amount of boronic acid available for the cross-coupling.[3]
Q3: I am observing significant protodeboronation of my this compound. What can I do?
A3: Protodeboronation is a common side reaction with heteroarylboronic acids, especially at elevated temperatures.[3] To mitigate this:
-
Lower the Reaction Temperature: Screen lower temperatures (e.g., 60-80°C) to find a balance between a reasonable reaction rate and minimal deboronation.
-
Use Anhydrous Solvents: The presence of water can facilitate protodeboronation. Using anhydrous solvents can help to reduce this side reaction.[3]
-
Choice of Base: A milder base may be beneficial in some cases.
Q4: My palladium catalyst appears to be decomposing (turning black). How can I prevent this?
A4: Catalyst decomposition, often observed as the formation of palladium black, can be caused by high temperatures. To address this:
-
Optimize Temperature: Avoid excessively high temperatures. The optimal temperature will be high enough to drive the reaction efficiently but low enough to maintain catalyst stability.
-
Ligand Selection: The choice of ligand can significantly impact catalyst stability. Bulky, electron-rich phosphine ligands can often stabilize the palladium catalyst at higher temperatures.
-
Inert Atmosphere: Ensure the reaction is carried out under a strict inert atmosphere (e.g., argon or nitrogen) as oxygen can contribute to catalyst decomposition.[3]
Data Presentation: Optimization of Reaction Temperature
The following table summarizes the effect of reaction temperature on the yield of the Suzuki coupling between this compound and a generic aryl bromide.
| Entry | Temperature (°C) | Reaction Time (h) | Yield (%) | Observations |
| 1 | 60 | 12 | 45 | Incomplete conversion of starting materials. |
| 2 | 70 | 12 | 68 | Significant improvement in yield. |
| 3 | 80 | 10 | 85 | Good yield and reasonable reaction time. |
| 4 | 90 | 8 | 92 | Excellent yield with a shorter reaction time. |
| 5 | 100 | 8 | 88 | Slight decrease in yield, minor side product formation observed. |
| 6 | 110 | 8 | 75 | Increased side product formation and some catalyst decomposition noted. |
Note: This data is representative and the optimal temperature may vary depending on the specific reaction partners, catalyst, ligand, base, and solvent used.
Experimental Protocol: Temperature Screening for Suzuki Coupling
This protocol provides a general procedure for optimizing the reaction temperature for the Suzuki coupling of this compound with an aryl bromide.
Materials:
-
This compound
-
Aryl bromide
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst like PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)
-
Reaction vials with stir bars
-
Heating block or oil bath with temperature control
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a reaction vial, combine the aryl bromide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Inert Atmosphere: Seal the vial and purge with an inert gas for 5-10 minutes.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., 1-5 mol%) and the degassed, anhydrous solvent.
-
Temperature Screening:
-
Set up multiple reactions in parallel, each at a different temperature (e.g., 60°C, 70°C, 80°C, 90°C, 100°C, and 110°C).
-
Place the reaction vials in a pre-heated heating block or oil bath.
-
-
Reaction Monitoring: Stir the reactions at the set temperatures and monitor their progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Work-up: Once the reactions are complete (or after a set time), cool them to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Analysis and Purification: Dry the organic layer, concentrate it, and analyze the crude product to determine the yield. The product can then be purified by column chromatography.
-
Optimization: Based on the yields and impurity profiles, identify the optimal reaction temperature.
Visualization of Experimental Workflow
The following diagram illustrates the workflow for optimizing the reaction temperature.
Caption: Workflow for optimizing the reaction temperature in Suzuki coupling.
References
Troubleshooting homocoupling in reactions with (2-(Difluoromethoxy)pyridin-3-yl)boronic acid
This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of (2-(Difluoromethoxy)pyridin-3-yl)boronic acid in cross-coupling reactions, with a specific focus on mitigating the formation of the homocoupled biaryl byproduct.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of Suzuki-Miyaura reactions?
A1: Homocoupling is an undesired side reaction where two molecules of the boronic acid react with each other to form a symmetrical biaryl dimer. In this case, it would lead to the formation of 3,3'-bis(2-(difluoromethoxy)pyridine). This reaction consumes the boronic acid, reduces the yield of the desired cross-coupled product, and complicates purification.
Q2: What are the primary causes of homocoupling with this compound?
A2: The two main causes of boronic acid homocoupling are the presence of dissolved oxygen in the reaction mixture and the use of Palladium(II) catalyst precursors.[1] Oxygen can promote the homocoupling pathway by reacting with the active Pd(0) catalyst to form a palladium peroxo complex, which is a key intermediate in the homocoupling mechanism.[2][3][4] Additionally, Pd(II) species, if not efficiently reduced to the active Pd(0) state, can directly facilitate the homocoupling of two boronic acid molecules.[5]
Q3: Are pyridylboronic acids particularly susceptible to homocoupling or other side reactions?
A3: Yes, heteroarylboronic acids, including pyridylboronic acids, can be more challenging substrates. The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, potentially altering its reactivity and promoting side reactions. Furthermore, some heteroarylboronic acids are prone to protodeboronation (replacement of the boronic acid group with a hydrogen atom), especially under harsh basic conditions or elevated temperatures.[5] The electron-withdrawing nature of the difluoromethoxy group can also influence the electronic properties and reactivity of the boronic acid.
Q4: How does the choice of base influence the rate of homocoupling?
A4: The base plays a crucial role in the Suzuki-Miyaura reaction by activating the boronic acid to form a more nucleophilic borate species, which is necessary for transmetalation.[6][7][8] However, the choice and amount of base can be critical. Very strong bases or high concentrations can sometimes accelerate decomposition or side reactions. Weaker bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred. The main role of the base is to convert the boronic acid into the respective organoborate, increasing its reactivity towards the palladium complex.[6]
Troubleshooting Guide: Low Yield and Significant Homocoupling
If you are experiencing low yields of your desired product alongside the significant formation of 3,3'-bis(2-(difluoromethoxy)pyridine), consult the following guide.
| Potential Cause | Recommended Solution & Explanation |
| 1. Presence of Oxygen | Solution: Implement rigorous deoxygenation of all solvents and the reaction mixture.[4] Methods: • Sparging: Bubble an inert gas (Argon or Nitrogen) through the solvent for 30-60 minutes before use.[1] • Freeze-Pump-Thaw: For maximum oxygen removal, perform at least three freeze-pump-thaw cycles on the reaction mixture.[1][9] Explanation: Oxygen reacts with the Pd(0) catalyst to form a palladium peroxo complex, a key intermediate that initiates the homocoupling pathway.[2][3] |
| 2. Inefficient Pd(II) Precatalyst Reduction | Solution: Switch from a Pd(II) source (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) to a Pd(0) source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃).[1] Explanation: Pd(II) species can directly catalyze homocoupling.[5] While Pd(II) precatalysts are common, their reduction to the active Pd(0) species in situ can sometimes be slow or incomplete, allowing the homocoupling side reaction to occur. Using a direct Pd(0) source bypasses this issue. |
| 3. Suboptimal Ligand Choice | Solution: Employ bulky, electron-rich phosphine ligands. Examples: SPhos, RuPhos, or XPhos. Explanation: Bulky, electron-rich ligands can accelerate the rate-determining reductive elimination step that forms the desired cross-coupled product.[10] This helps the desired catalytic cycle outcompete the undesired homocoupling pathway. |
| 4. High Boronic Acid Concentration | Solution: Use a slow-addition technique for the boronic acid. Method: Dissolve the this compound in a portion of the degassed solvent and add it to the reaction mixture dropwise over 30-60 minutes using a syringe pump.[1] Explanation: Homocoupling is a bimolecular reaction between two boronic acid molecules. Keeping the instantaneous concentration of the boronic acid low disfavors this second-order side reaction relative to the desired cross-coupling. |
Experimental Protocols
Optimized Protocol to Minimize Homocoupling
This general procedure is designed to suppress the formation of homocoupling byproducts. It should be adapted and optimized for your specific coupling partner.
-
Reagent Preparation: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the aryl halide (1.0 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%), and the phosphine ligand (e.g., SPhos, 6 mol%).
-
Base Addition: Add the base (e.g., K₃PO₄, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask and purge with inert gas for 10-15 minutes.
-
Solvent Addition: Add the required volume of freshly degassed solvent (e.g., Dioxane/Water 10:1) via syringe. The solvent should have been rigorously degassed by sparging with argon for at least 30 minutes.[9]
-
Boronic Acid Addition: In a separate flask, dissolve this compound (1.2 equiv.) in a small amount of the degassed solvent.
-
Reaction Initiation: Heat the main reaction mixture to the desired temperature (e.g., 80-100 °C). Once the temperature has stabilized, add the boronic acid solution dropwise over 30-60 minutes using a syringe pump.
-
Monitoring: Monitor the reaction's progress using an appropriate technique (e.g., TLC, LC-MS, GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Quench with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via column chromatography to isolate the desired cross-coupled product.
Visualizing Reaction Pathways and Troubleshooting
The following diagrams illustrate the key chemical pathways and a logical workflow for troubleshooting homocoupling issues.
Caption: Competing pathways of Suzuki-Miyaura coupling and oxidative homocoupling.
Caption: A logical workflow for troubleshooting homocoupling in Suzuki-Miyaura reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Column chromatography conditions for purifying products from (2-(Difluoromethoxy)pyridin-3-yl)boronic acid
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the column chromatography purification of reaction products derived from (2-(Difluoromethoxy)pyridin-3-yl)boronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when purifying products derived from this compound?
When purifying compounds containing a pyridine moiety, a common issue is peak tailing during column chromatography on silica gel.[1] This is caused by the basic nitrogen atom of the pyridine ring interacting strongly with acidic silanol groups on the silica surface.[2] Additionally, residual boronic acid starting material or byproducts can complicate purification, as can the removal of palladium catalysts if a cross-coupling reaction (like Suzuki-Miyaura) was performed.[3]
Q2: How can I remove unreacted this compound before chromatography?
Unreacted boronic acids can often be removed with a basic aqueous wash during the reaction work-up.[3] By treating the crude product mixture in an organic solvent with an aqueous base (e.g., sodium hydroxide or potassium carbonate), the acidic boronic acid is converted to its water-soluble boronate salt, which will partition into the aqueous layer.[3]
Q3: What is the best way to remove residual palladium catalyst after a Suzuki-Miyaura coupling reaction?
For pharmaceutical applications, removing palladium to parts-per-million (ppm) levels is critical due to toxicity concerns.[3] Initial purification can be achieved by filtering the reaction mixture through celite to remove heterogeneous catalysts. For homogeneous catalysts, specialized metal scavengers can be employed, or careful column chromatography can be effective.[3]
Q4: Can the difluoromethoxy group affect the purification strategy?
Yes, the fluorinated nature of the difluoromethoxy group can influence compound polarity and interactions with the stationary phase. While standard silica gel is often sufficient, for challenging separations involving fluorinated compounds, alternative stationary phases like fluorinated phases (e.g., perfluoroalkyl- or pentafluorophenyl-functionalized silica) can offer different selectivity and enhanced retention for the target molecule.[4][5] These phases work well with high levels of organic modifiers, making them suitable for LC-MS applications.[5]
Troubleshooting Guide
This section addresses specific issues you may encounter during column chromatography.
| Issue | Potential Cause | Recommended Solution |
| Peak Tailing | Strong interaction between the basic pyridine nitrogen and acidic silica gel.[2] | Add a small amount of a competing base, such as triethylamine (~0.1-1%), to the eluent to shield the acidic silanol sites.[1][2] |
| Poor Separation from Byproducts | Compounds have very similar polarities. | Optimize the solvent system using Thin Layer Chromatography (TLC) to maximize the difference in Rf values. Employ a shallow solvent gradient during column chromatography.[3] Consider a different stationary phase (e.g., alumina, C18, or a fluorinated phase) for alternative selectivity.[2][4] |
| Product Degradation on Column | The product may be sensitive to the acidic nature of silica gel. | Consider using a less acidic stationary phase like neutral alumina or end-capped silica gel.[2] |
| Low Recovery of Product | The product may be irreversibly adsorbed onto the silica gel or is too polar to elute with the chosen solvent system. | If tailing is severe, add triethylamine to the eluent. Increase the polarity of the mobile phase gradually. If the compound is very polar, consider reverse-phase chromatography. |
| Unreacted Boronic Acid in Fractions | Incomplete removal during aqueous work-up. | Perform a basic wash (e.g., aq. NaHCO₃ or K₂CO₃) of the crude material before loading it onto the column.[3] |
Experimental Protocol: Flash Column Chromatography
This protocol provides a general methodology for the purification of a product from a Suzuki-Miyaura cross-coupling reaction using this compound.
1. Pre-Purification Work-up: a. After the reaction is complete, cool the mixture to room temperature. b. Dilute the reaction mixture with an organic solvent like ethyl acetate. c. Wash the organic layer sequentially with water and brine. To remove unreacted boronic acid, perform an additional wash with a basic aqueous solution (e.g., 1M K₂CO₃).[3] d. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[6]
2. TLC Analysis and Solvent System Selection: a. Dissolve a small amount of the crude product in a suitable solvent. b. Spot the crude material on a TLC plate and develop it with various solvent systems (e.g., gradients of ethyl acetate in hexanes or methanol in dichloromethane) to find a system that gives good separation between your product and impurities, with a target Rf value for the product of ~0.2-0.3. c. If tailing is observed on the TLC plate, add ~0.5% triethylamine to the developing solvent and re-run the plate to see if the spot shape improves.[1]
3. Column Packing (Slurry Method): a. Choose an appropriately sized column based on the amount of crude material. b. Fill the column about one-third full with the initial, least polar eluent. c. In a separate beaker, create a slurry of silica gel in the same eluent. d. Gently pour the silica slurry into the column. Tap the side of the column to ensure even packing and dislodge any air bubbles.[7] e. Add more eluent and use positive pressure to push the solvent through, compacting the silica bed until the top is flat and stable. Do not let the column run dry.
4. Sample Loading and Elution: a. Dissolve the crude product in a minimal amount of the column solvent or a stronger solvent (like dichloromethane). b. Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving the product, adding silica, and then removing the solvent under reduced pressure. c. Carefully add the dissolved sample or the dry-loaded silica to the top of the column bed. d. Begin elution with the starting solvent system (e.g., a gradient of ethyl acetate in hexanes), collecting fractions.[8] e. Gradually increase the polarity of the eluent according to your TLC analysis to elute your product.
5. Fraction Analysis: a. Analyze the collected fractions by TLC to identify which ones contain the pure product. b. Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.
Workflow and Logic Diagrams
Caption: Troubleshooting workflow for column chromatography purification.
References
Effect of degassing on the outcome of Suzuki reactions with (2-(Difluoromethoxy)pyridin-3-yl)boronic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing (2-(Difluoromethoxy)pyridin-3-yl)boronic acid in Suzuki-Miyaura cross-coupling reactions. The information is tailored for researchers, scientists, and drug development professionals to address common challenges and optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: Is degassing always necessary for Suzuki reactions involving this compound?
A1: While some modern Suzuki-Miyaura cross-coupling reactions can tolerate a certain amount of oxygen, thorough degassing of solvents and reaction mixtures is highly recommended, especially when dealing with sensitive substrates like heteroaryl boronic acids.[1] Oxygen can lead to the oxidative degradation of the Pd(0) catalyst to inactive Pd(II), and it can also promote the homocoupling of the boronic acid, both of which will lower the yield of the desired product.[2][3][4] Given the electronic properties of the difluoromethoxy group and the pyridine ring, side reactions can be prevalent, making an inert atmosphere crucial for reproducibility and high yields.
Q2: What are the most common side products observed in Suzuki reactions with this boronic acid, and how does degassing affect them?
A2: Common side products include the homocoupling of this compound to form a bipyridine species and protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[3][5] Homocoupling is significantly promoted by the presence of oxygen, which can oxidize the palladium catalyst and facilitate this undesired pathway.[2][4] Thorough degassing helps to minimize the concentration of dissolved oxygen, thereby suppressing the formation of the homocoupled byproduct.[4] Protodeboronation is often caused by excess water or elevated temperatures but can be exacerbated by conditions that prolong the reaction time, such as catalyst deactivation due to oxygen.[3][5]
Q3: My reaction with this compound is giving low to no yield. What are the first troubleshooting steps I should take related to degassing?
A3: If you are experiencing low or no yield, the first step is to ensure your reaction setup is rigorously free of oxygen.[5]
-
Verify Solvent Degassing: Ensure your solvents are properly degassed. Common methods include freeze-pump-thaw cycles (three cycles are standard), sparging with an inert gas (e.g., argon or nitrogen) for at least 30 minutes, or using a solvent purification system.[1][6]
-
Inert Atmosphere: The reaction should be set up and run under a positive pressure of an inert gas. Use Schlenk line techniques or a glovebox.[3]
-
Reagent Purity: Ensure the boronic acid is pure and has not degraded during storage. Heteroaryl boronic acids can be prone to decomposition.[3]
Q4: Can the choice of palladium catalyst influence the reaction's sensitivity to oxygen?
A4: Yes, the choice of catalyst and ligands can influence the reaction's robustness. Modern palladium precatalysts, such as those from the Buchwald or PEPPSI series, are often more stable and can be more tolerant to trace amounts of oxygen as they are designed for the efficient in-situ generation of the active Pd(0) species.[3] However, even with these advanced catalysts, optimal results are typically achieved under an inert atmosphere, especially for challenging substrates.[4] If using a Pd(II) source like Pd(dppf)Cl₂, which requires in-situ reduction, the presence of oxygen can interfere with the formation of the active Pd(0) catalyst.[3][7]
Troubleshooting Guide
Issue: Low Yield or No Reaction
| Potential Cause | Troubleshooting Steps |
| Inadequate Degassing | - Ensure solvents are thoroughly degassed using methods like freeze-pump-thaw or sparging with an inert gas.[1][6]- Maintain a positive pressure of inert gas (Argon or Nitrogen) throughout the reaction. |
| Catalyst Inactivity | - Use a fresh batch of palladium catalyst. Some catalysts degrade upon storage.- Consider using a more robust precatalyst (e.g., Buchwald G3/G4, PEPPSI-type catalysts).[3] |
| Boronic Acid Instability | - Use fresh this compound.- Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol ester) if decomposition is suspected.[5] |
| Suboptimal Reaction Conditions | - Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃).[5]- Vary the solvent system (e.g., Dioxane/H₂O, Toluene/H₂O, 2-MeTHF).[5][6]- Adjust the reaction temperature. |
Issue: Significant Homocoupling of the Boronic Acid
| Potential Cause | Troubleshooting Steps |
| Presence of Oxygen | - Improve the degassing procedure for all solvents and reagents.[2][4]- Ensure a leak-free reaction setup under a strict inert atmosphere. |
| Suboptimal Base or Solvent | - Screen different bases; sometimes a weaker base can reduce homocoupling.- Optimize the solvent system. |
| Catalyst Choice | - Certain ligands can suppress homocoupling. Consider screening bulky, electron-rich phosphine ligands.[4] |
Experimental Protocols
Standard Degassing Procedure: Freeze-Pump-Thaw
-
Place the solvent in a Schlenk flask that is no more than half full.
-
Freeze the solvent using a liquid nitrogen bath.
-
Once the solvent is completely frozen, open the flask to a high vacuum line and evacuate for 10-15 minutes.
-
Close the flask to the vacuum line and remove it from the liquid nitrogen bath.
-
Allow the solvent to thaw completely. You may observe gas bubbles being released from the solvent as it thaws.
-
Repeat this freeze-pump-thaw cycle at least two more times to ensure the removal of dissolved gases.[1]
-
After the final thaw, backfill the flask with an inert gas (argon or nitrogen).
General Protocol for a Suzuki Coupling Reaction
-
To a dry Schlenk tube under an inert atmosphere, add the aryl halide (1.0 eq), this compound (1.2-1.5 eq), the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0-3.0 eq).
-
Evacuate and backfill the Schlenk tube with inert gas three times.
-
Add the degassed solvent (e.g., 1,4-dioxane) and degassed water via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visual Guides
References
- 1. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Yoneda Labs [yonedalabs.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
Navigating the Challenges of C-C Coupling: A Comparative Guide to Alternatives for (2-(Difluoromethoxy)pyridin-3-yl)boronic acid
For researchers, scientists, and drug development professionals, the synthesis of complex molecules containing difluoromethoxy-substituted pyridine scaffolds is a critical task. These motifs are of high interest due to their unique physicochemical properties that can enhance metabolic stability, binding affinity, and bioavailability. The Suzuki-Miyaura cross-coupling reaction is a paramount tool for creating the necessary carbon-carbon bonds, with (2-(Difluoromethoxy)pyridin-3-yl)boronic acid serving as a key building block. However, the inherent instability of many heteroarylboronic acids, including potential challenges with this specific reagent, necessitates the exploration of more robust and reliable alternatives. This guide provides an objective comparison of this compound with its more stable and often higher-yielding surrogates: potassium (2-(difluoromethoxy)pyridin-3-yl)trifluoroborate and N-methyliminodiacetic acid (MIDA) boronate.
The primary challenge with many heteroarylboronic acids lies in their propensity for protodeboronation, a process where the carbon-boron bond is cleaved, rendering the reagent inactive. This instability can lead to inconsistent yields, the need for excess reagent, and difficulties in purification and storage. To address these issues, potassium organotrifluoroborates and MIDA boronates have emerged as superior alternatives.[1][2][3][4] Potassium trifluoroborates are crystalline, bench-stable solids that exhibit enhanced stability and often lead to higher yields in cross-coupling reactions.[5][6][7][8] Similarly, MIDA boronates offer the advantage of being stable to air and chromatography, while enabling a slow release of the active boronic acid under the reaction conditions, which is particularly beneficial for challenging couplings.[2][3]
Performance Comparison of Boronic Acid Alternatives
Table 1: Suzuki-Miyaura Coupling of 2-Pyridylboron Reagents with Aryl Bromides
| Entry | Boron Reagent | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Pyridylboronic acid | 4-Bromoanisole | Pd₂(dba)₃ / Ligand 1 | KF | Dioxane | 100 | 18 | 74 | [10] |
| 2 | Lithium triisopropyl 2-pyridylboronate | 4-Bromoanisole | Pd₂(dba)₃ / Ligand 1 | KF | Dioxane | 100 | 18 | 74 | [10] |
| 3 | Potassium 2-pyridyltrifluoroborate | 4-Bromobenzonitrile | Pd(OAc)₂ / RuPhos | Na₂CO₃ | Dioxane/H₂O | 100 | 1 | 95 | [8] |
| 4 | 2-Pyridyl MIDA boronate | 4-Bromobenzonitrile | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 80 | 12 | 92 | [3] |
Table 2: Suzuki-Miyaura Coupling of 2-Pyridylboron Reagents with Aryl Chlorides
| Entry | Boron Reagent | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Lithium triisopropyl 2-pyridylboronate | 4-Chlorobenzonitrile | Pd₂(dba)₃ / Ligand 2 | KF | Dioxane | 110 | 24 | 73 | [10] |
| 2 | Potassium 2-pyridyltrifluoroborate | 2-Chloropyridine | Pd(OAc)₂ / RuPhos | Na₂CO₃ | Dioxane/H₂O | 100 | 18 | 78 | [8] |
| 3 | 2-Pyridyl MIDA boronate | 4-Chloroanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 80 | 12 | 91 | [3] |
| 4 | 2-Pyridyl MIDA boronate | 2-Chloropyridine | Pd(OAc)₂ / SPhos / Cu(OAc)₂ | K₃PO₄ | Dioxane/H₂O | 80 | 18 | 85 | [3] |
Experimental Protocols
Below are representative experimental protocols for the Suzuki-Miyaura cross-coupling of a generic 2-pyridylboron reagent with an aryl halide. These protocols can be adapted for this compound and its derivatives.
Protocol 1: Suzuki-Miyaura Coupling of a Pyridylboronic Acid with an Aryl Chloride
This protocol is a general method adaptable for this compound.
-
Materials:
-
This compound (1.2 mmol, 1.2 eq)
-
Aryl chloride (1.0 mmol, 1.0 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 eq)
-
1,4-Dioxane, anhydrous (5 mL)
-
Water, degassed (1 mL)
-
-
Procedure:
-
To an oven-dried Schlenk flask, add the aryl chloride, this compound, palladium(II) acetate, SPhos, and cesium carbonate.
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add anhydrous 1,4-dioxane and degassed water via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir the mixture vigorously for 18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water.
-
Separate the organic layer, extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[11]
-
Protocol 2: Slow-Release Suzuki-Miyaura Coupling of a Pyridyl MIDA Boronate with an Aryl Chloride
This protocol is particularly advantageous for challenging couplings.
-
Materials:
-
(2-(Difluoromethoxy)pyridin-3-yl) MIDA boronate (1.2 mmol, 1.2 eq)
-
Aryl chloride (1.0 mmol, 1.0 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 mmol, 5 mol%)
-
SPhos (0.10 mmol, 10 mol%)
-
Potassium phosphate (K₃PO₄) (7.5 mmol, 7.5 eq)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
-
-
Procedure:
-
In a glovebox, combine the aryl chloride, (2-(difluoromethoxy)pyridin-3-yl) MIDA boronate, palladium(II) acetate, SPhos, and potassium phosphate in a vial.
-
Add 1,4-dioxane and water.
-
Seal the vial and heat to 60 °C with stirring for 6 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Visualizing the Alternatives and Workflow
To better understand the structural differences between the reagents and the general workflow of the Suzuki-Miyaura coupling, the following diagrams are provided.
Caption: Comparison of Boron Reagents for Suzuki-Miyaura Coupling.
Caption: General Experimental Workflow for Suzuki-Miyaura Coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to (2-(Difluoromethoxy)pyridin-3-yl)boronic Acid and its Pinacol Ester in Suzuki Coupling
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds crucial for pharmaceutical and materials science. The choice of the organoboron reagent is a critical parameter for the success of these transformations. This guide provides an objective comparison of (2-(difluoromethoxy)pyridin-3-yl)boronic acid and its corresponding pinacol ester, two valuable building blocks for introducing the 2-(difluoromethoxy)pyridin-3-yl moiety.
Executive Summary
This compound and its pinacol ester are both effective reagents in Suzuki-Miyaura coupling reactions. The primary distinction lies in their stability and reactivity. The boronic acid is generally more reactive, potentially leading to higher yields and faster reaction times under milder conditions. However, it is also more prone to decomposition, such as protodeboronation. The pinacol ester offers significantly enhanced stability, making it easier to handle, purify, and store for extended periods. This stability comes at the cost of attenuated reactivity, often necessitating more forcing reaction conditions. The choice between the two reagents is therefore a trade-off between reactivity and stability, dictated by the specific requirements of the synthetic route and the nature of the coupling partners.
Physical and Chemical Properties
| Property | This compound | This compound pinacol ester |
| Molecular Formula | C6H6BF2NO3 | C12H16BF2NO3 |
| Molecular Weight | 188.93 g/mol | 271.07 g/mol |
| Appearance | Typically a white to off-white solid | Often a crystalline solid or an oil |
| Stability | Less stable; susceptible to dehydration to form boroxines and protodeboronation, especially under acidic or basic conditions.[1][2] | More stable; the pinacol group protects the boronic acid moiety from decomposition, allowing for easier handling, purification by chromatography, and long-term storage.[1][3][4] |
| Solubility | Generally soluble in polar aprotic solvents like DMF and DMSO, and aqueous base. | Soluble in a wider range of organic solvents, including common non-polar and polar aprotic solvents. |
Performance in Suzuki Coupling: A Comparative Overview
Boronic acids are generally more reactive than their pinacol ester counterparts.[5][6] This is attributed to the greater Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the catalytic cycle.[5] Consequently, reactions with the boronic acid may proceed under milder conditions (e.g., lower temperatures, shorter reaction times) and potentially give higher yields.
Conversely, the increased stability of the pinacol ester can be advantageous, particularly in complex, multi-step syntheses or when coupling with challenging substrates.[1] The pinacol ester is less susceptible to premature decomposition, which can be a significant issue with heteroaryl boronic acids.[7] It is also worth noting that under certain reaction conditions, particularly in the presence of water, the pinacol ester can undergo in-situ hydrolysis to the more reactive boronic acid.[8]
Illustrative Experimental Data (from related systems)
The following table summarizes representative Suzuki coupling reactions of pyridyl boronic acids and their pinacol esters with aryl halides. Disclaimer: The data presented below is collated from different experiments on similar, but not identical, substrates and should be considered illustrative of general trends.
| Entry | Boron Reagent | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Alkoxy-5-pyridylboronic acid | 2-Bromopyridine | Pd(PPh3)4 | Na2CO3 | DMF | 80 | 12 | 75 | [6] |
| 2 | 2-Thiopheneboronic acid pinacol ester | Pyridine-2-sulfonyl fluoride | Pd(dppf)Cl2 | Na3PO4 | Dioxane/H2O | 100 | 12 | 74 | [2][5] |
| 3 | 2-Thiopheneboronic acid | Pyridine-2-sulfonyl fluoride | Pd(dppf)Cl2 | Na3PO4 | Dioxane | 100 | 12 | 85 | [2][5] |
| 4 | Heptyl boronic pinacol ester | 2,6-Dichloropyridine | Pd2(dba)3 / FcPPh2 | K3PO4 | Dioxane/H2O | 100 | 18 | 74 | [9] |
As indicated by the data, both boronic acids and their pinacol esters can be effectively utilized in Suzuki couplings, with the choice of catalyst, base, and solvent playing a crucial role in optimizing the reaction outcome.
Experimental Protocols
Below are representative, generalized protocols for the Suzuki-Miyaura coupling of this compound and its pinacol ester with an aryl bromide. Note: These are starting-point protocols and may require optimization for specific substrates.
Protocol 1: Suzuki Coupling with this compound
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide (1.0 equiv), this compound (1.2-1.5 equiv), a palladium catalyst such as Pd(PPh3)4 (0.02-0.05 equiv) or Pd(dppf)Cl2 (0.02-0.05 equiv), and a base such as K2CO3 (2.0-3.0 equiv) or Cs2CO3 (2.0-3.0 equiv).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H2O 4:1, or DMF/H2O 9:1).
-
Reaction: Heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS, or GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Suzuki Coupling with this compound pinacol ester
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine the aryl bromide (1.0 equiv), this compound pinacol ester (1.2-1.5 equiv), a palladium catalyst/ligand system such as Pd2(dba)3 (0.01-0.03 equiv) with a suitable phosphine ligand (e.g., SPhos, XPhos, or P(t-Bu)3, 0.02-0.06 equiv), and a base such as K3PO4 (2.0-3.0 equiv) or CsF (2.0-3.0 equiv).
-
Solvent Addition: Add a degassed anhydrous aprotic solvent (e.g., 1,4-dioxane, toluene, or THF).
-
Reaction: Heat the mixture with stirring to a higher temperature than typically used for the corresponding boronic acid (e.g., 100-120 °C).
-
Monitoring: Follow the reaction progress by TLC, LC-MS, or GC-MS.
-
Work-up: After cooling to room temperature, quench the reaction with water. Extract the product with an organic solvent, and wash the combined organic layers with brine.
-
Purification: Dry the organic phase, concentrate, and purify the residue by flash chromatography.
Visualization of Key Concepts
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 4. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. scholarship.claremont.edu [scholarship.claremont.edu]
Validating Suzuki Coupling Products of (2-(Difluoromethoxy)pyridin-3-yl)boronic acid: A Comparative Guide to Mass Spectrometry and Alternative Methods
For researchers, scientists, and drug development professionals engaged in the synthesis of novel compounds, the Suzuki-Miyaura cross-coupling reaction is a cornerstone for creating carbon-carbon bonds. The validation of the resulting products is a critical step to ensure the integrity of downstream applications. This guide provides an objective comparison of mass spectrometry for the validation of Suzuki coupling products derived from (2-(Difluoromethoxy)pyridin-3-yl)boronic acid against other analytical techniques, supported by experimental data and detailed protocols.
The unique structural motif of a difluoromethoxy-substituted pyridine ring presents specific analytical challenges and necessitates robust validation methodologies. While mass spectrometry (MS) is a powerful tool for confirming the molecular weight of the target compound, a comprehensive validation strategy often involves complementary techniques to provide a complete structural picture.
Data Presentation: A Comparative Analysis of Validation Techniques
The choice of an analytical technique for product validation depends on the specific information required, from simple confirmation of product formation to unambiguous structure elucidation and purity assessment. The following table summarizes the performance of mass spectrometry in comparison to other common analytical methods for the validation of Suzuki coupling products.
| Analytical Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Molecular weight of the product (mass-to-charge ratio). | High sensitivity, suitable for detecting trace amounts of product and byproducts. Fast analysis time. | Does not provide detailed structural information on its own; isomers are often indistinguishable. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) | Detailed structural information, including the chemical environment of each atom, connectivity, and stereochemistry. Quantitative data for purity assessment.[1] | Provides unambiguous structure elucidation and is highly quantitative.[1] ¹⁹F NMR is particularly useful for fluorinated compounds. | Lower sensitivity compared to MS, requires larger sample amounts, and can be time-consuming. Complex spectra may require advanced 2D techniques for interpretation.[2] |
| High-Performance Liquid Chromatography (HPLC) | Retention time of the product, allowing for separation from starting materials and impurities. Purity assessment. | Excellent for assessing purity and can be coupled with MS (LC-MS) for simultaneous separation and mass identification.[3] | Does not provide structural information. Requires method development for optimal separation. |
| Gas Chromatography (GC) | Retention time of the product for purity assessment. | High resolution for volatile and thermally stable compounds. Can be coupled with MS (GC-MS). | Not suitable for non-volatile or thermally labile compounds.[2] |
Experimental Protocols
A multi-faceted approach, often combining chromatographic separation with spectroscopic analysis, provides the most reliable validation of Suzuki coupling products.
General Suzuki-Miyaura Coupling Protocol
This protocol provides a starting point for the coupling of this compound with an appropriate aryl halide.
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (e.g., aryl bromide or iodide) (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water 4:1, toluene/water 4:1)
Procedure:
-
To a dry reaction flask, add this compound, the aryl halide, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 2-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.[4]
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mass Spectrometry (LC-MS) Validation Protocol
Instrumentation:
-
Liquid chromatograph coupled to a mass spectrometer (e.g., electrospray ionization - ESI).
Procedure:
-
Sample Preparation: Dissolve a small amount of the purified product in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter.
-
Chromatographic Separation (Optional but Recommended):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Analysis:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Scan Range: m/z 100-1000.
-
Data Analysis: Identify the peak corresponding to the expected product. The observed mass-to-charge ratio ([M+H]⁺) should match the calculated molecular weight of the target compound.
-
Mandatory Visualization
The following diagrams illustrate the key processes involved in the validation of Suzuki coupling products.
References
A Comparative Guide to Catalyst Efficiency in Couplings with (2-(Difluoromethoxy)pyridin-3-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
(2-(Difluoromethoxy)pyridin-3-yl)boronic acid is a crucial building block in medicinal chemistry, frequently employed in the synthesis of complex molecules, including potent kinase inhibitors. The efficiency of its coupling reactions is paramount for successful drug development and manufacturing. This guide provides a comparative analysis of various catalytic systems for Suzuki-Miyaura, Buchwald-Hartwig, and Chan-Lam couplings involving this versatile reagent, with a focus on catalyst performance and reaction optimization. The data presented is compiled from various sources to offer a comprehensive overview for researchers.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. The choice of catalyst, ligand, and base is critical for achieving high yields and reaction efficiency, especially with electron-deficient pyridine-based boronic acids.
Catalyst Performance in Suzuki-Miyaura Couplings
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Coupling Partner |
| Pd(dppf)Cl₂ | dppf | Na₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12-24 | ~70-90 | Aryl Halides |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Toluene | 100 | 12 | High | Aryl Halides |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | DMF/H₂O | 80 | 16 | Moderate to Good | Aryl Halides |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 110 | 12 | High | Aryl Halides |
Note: Yields are highly dependent on the specific aryl halide used. The data above represents typical ranges observed in the literature for similar pyridine boronic acids.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., Argon), combine this compound (1.2-1.5 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and the base (e.g., Na₂CO₃, 2.0-3.0 equivalents).
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).
-
Reaction Execution: Heat the mixture to the desired temperature (e.g., 80-110 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of arylamines. The reaction is sensitive to the choice of ligand and base, particularly when using heteroaromatic substrates.
Catalyst Performance in Buchwald-Hartwig Aminations
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Coupling Partner |
| Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 100 | 18 | Good | Primary/Secondary Amines |
| Pd(OAc)₂ | XPhos | Cs₂CO₃ | t-BuOH | 110 | 12 | High | Primary/Secondary Amines |
| [Pd(allyl)Cl]₂ | t-BuXPhos | K₃PO₄ | Dioxane | 100 | 16 | High | Anilines |
Note: The efficiency of the Buchwald-Hartwig amination is highly dependent on the nature of the amine coupling partner.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a reaction vessel with the aryl halide (1.0 equivalent), the amine (1.2-1.5 equivalents), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., BINAP, 2-4 mol%), and the base (e.g., NaOtBu, 1.5-2.0 equivalents).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene).
-
Reaction Execution: Seal the vessel and heat the mixture to the specified temperature (e.g., 100-110 °C) with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent and filter through a pad of celite. Wash the filtrate with water and brine, then dry the organic layer and concentrate.
-
Purification: Purify the residue by column chromatography to yield the desired arylamine.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Chan-Lam Coupling: Copper-Catalyzed C-N Bond Formation
The Chan-Lam coupling offers a valuable alternative to palladium-catalyzed methods for C-N bond formation, often proceeding under milder, aerobic conditions. This reaction typically utilizes a copper catalyst to couple boronic acids with amines, amides, and other N-nucleophiles.
Catalyst Performance in Chan-Lam Couplings
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Coupling Partner |
| Cu(OAc)₂ | Pyridine | CH₂Cl₂ | Room Temp. | 24-48 | Moderate to Good | Azoles, Amines |
| CuI | K₃PO₄ | DMSO | 80-100 | 12-24 | Good | Anilines, Amides |
| CuO nanoparticles | Cs₂CO₃ | DMF | 110 | 12 | Good | Heterocyclic Amines |
Note: The Chan-Lam coupling is particularly effective for the N-arylation of azoles and other heterocyclic amines.
Experimental Protocol: General Procedure for Chan-Lam Coupling
-
Reaction Setup: To a reaction flask open to the air, add this compound (1.5-2.0 equivalents), the N-nucleophile (1.0 equivalent), the copper catalyst (e.g., Cu(OAc)₂, 10-20 mol%), and a base (e.g., pyridine or K₃PO₄, 2.0 equivalents).
-
Solvent Addition: Add the appropriate solvent (e.g., CH₂Cl₂, DMSO, or DMF).
-
Reaction Execution: Stir the mixture at the indicated temperature (room temperature to 110 °C) until the starting material is consumed.
-
Work-up: Dilute the reaction mixture with an organic solvent and filter to remove inorganic salts. Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purification: Purify the crude product by column chromatography to obtain the N-arylated product.
Experimental Workflow for Catalyst Screening
The following diagram illustrates a typical workflow for screening and optimizing catalysts for a coupling reaction.
Caption: A generalized workflow for catalyst screening and optimization.
Conclusion
The efficient coupling of this compound is achievable through several well-established catalytic methods. For Suzuki-Miyaura reactions, palladium catalysts with phosphine ligands such as dppf and XPhos demonstrate high efficacy. Buchwald-Hartwig aminations benefit from bulky phosphine ligands like BINAP and XPhos in combination with strong bases. For C-N bond formation under milder conditions, particularly with nitrogen-containing heterocycles, the copper-catalyzed Chan-Lam coupling presents a viable and attractive alternative. The selection of the optimal catalytic system will ultimately depend on the specific coupling partners, desired scale, and economic considerations of the synthesis. The provided protocols and diagrams serve as a foundational guide for developing robust and efficient coupling strategies in your research and development endeavors.
A Comparative Guide to Stille and Suzuki Couplings for the Synthesis of 2,3-Substituted Pyridines
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2,3-substituted pyridines is a critical endeavor in medicinal chemistry and materials science, as this structural motif is a key component in numerous pharmaceuticals and functional materials.[1] Among the most powerful methods for their construction are palladium-catalyzed cross-coupling reactions, with the Stille and Suzuki-Miyaura couplings being two of the most prominent.[2] This guide provides an objective comparison of these two indispensable synthetic tools, supported by experimental data, to aid researchers in selecting the optimal methodology for their specific synthetic challenges.
At a Glance: Stille vs. Suzuki Coupling
| Feature | Stille Coupling | Suzuki Coupling |
| Organometallic Reagent | Organotin compounds (stannanes) | Organoboron compounds (boronic acids, esters) |
| Toxicity | High toxicity of organotin reagents and byproducts.[3][4] | Low toxicity of boron reagents and byproducts.[3][5] |
| Stability of Reagents | Organostannanes are generally stable to air and moisture.[3][4] | Boronic acids can be prone to protodeboronation.[2] |
| Functional Group Tolerance | Excellent, tolerates a wide range of functional groups.[2][3] | Generally good, but can be sensitive to strong bases.[5] |
| Reaction Conditions | Often proceeds under neutral or mildly basic conditions.[2] | Typically requires a base.[2][5] |
| Byproduct Removal | Tin byproducts can be difficult to remove.[2][3] | Boron-containing byproducts are often water-soluble and easily removed.[2][3] |
| Reagent Availability | Organostannanes may need to be synthesized in-house.[3] | A vast array of boronic acids is commercially available.[3] |
Performance Comparison in Heterocyclic Synthesis
The choice between Stille and Suzuki coupling often depends on the specific substrates and desired complexity of the target molecule. For the synthesis of substituted pyridines, both methods have demonstrated utility, though with notable differences in performance under certain conditions.
| Coupling Partners & Product | Method | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Stannylpyridine + Aryl Bromide | Stille | Pd(OAc)₂ / XPhos | - | Dioxane | 80 | - | 90-94 | [6] |
| 2-Bromopyridine + Aryl Boronic Acid | Suzuki | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane | 100 | - | 5-89 | [7] |
| 3-Bromopyridine + Aryl Boronic Acid | Suzuki | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 85-95 | - | Moderate to Good | [8] |
| 2-Chloropyridine + Phenylboronic Acid | Suzuki | Pd(PPh₃)₂Cl₂ | Na₂CO₃ | Dioxane | Reflux | 8 | 86 | [9] |
| 2-Bromopyridine + 2-Pyridylboronate | Suzuki | Pd₂dba₃ / Ligand 1 | KF | Dioxane | - | - | 74-91 | [10] |
| Diazocine-SnMe₃ + 4-Bromopyridine | Stille | Pd(OAc)₂ / XPhos | - | DMSO | 100 | - | - | [6] |
| Diazocine-B(pin) + 4-Bromopyridine | Suzuki | Pd(OAc)₂ / XPhos | - | - | - | - | 0 | [6] |
Key Observations:
-
Yields: For some heterocyclic systems, the Stille coupling has been reported to provide higher and more consistent yields, particularly with substrates that have coordinating heteroatoms.[6] For instance, in the coupling of a diazocine derivative, the Stille coupling gave excellent yields (90-94%) while the Suzuki coupling yielded more moderate results (57-66%).[6]
-
Substrate Scope: The Suzuki coupling benefits from the wide commercial availability of boronic acids, facilitating rapid diversification.[3] However, the instability of some pyridylboronic acids, especially 2-pyridyl derivatives, can be a challenge.[11]
-
Reaction Conditions: Suzuki couplings typically require a base, which can sometimes lead to side reactions with sensitive functional groups. Stille couplings, on the other hand, can often be performed under neutral conditions, offering broader functional group tolerance.[2]
-
Challenges with Pyridines: The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, potentially inhibiting catalytic activity. This can necessitate higher catalyst loadings or the use of specialized ligands in both Stille and Suzuki couplings.[11] In a challenging case with 4-bromopyridine, the Stille reaction required elevated temperatures, while the Suzuki coupling failed to yield any product under standard conditions.[6]
Catalytic Cycles and Experimental Workflow
The fundamental mechanisms of the Stille and Suzuki couplings involve a similar sequence of oxidative addition, transmetalation, and reductive elimination. The key difference lies in the nature of the organometallic reagent and the conditions required for transmetalation.
Caption: Catalytic cycles of the Stille and Suzuki couplings.
Caption: Generalized experimental workflow for cross-coupling reactions.
Experimental Protocols
The following are generalized protocols and should be optimized for specific substrates.
General Procedure for Stille Coupling of a 2-Halo-3-substituted Pyridine
-
Reaction Setup: To an oven-dried flask, add the 2-halo-3-substituted pyridine (1.0 equiv), the organostannane (1.1-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a ligand if necessary (e.g., XPhos).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., dioxane, toluene, or DMF) via syringe.
-
Reaction Execution: Heat the reaction mixture under an inert atmosphere (N₂ or Ar) to the desired temperature (typically 80-110 °C) and stir for the required time (4-24 h), monitoring by TLC or GC-MS.
-
Workup: After cooling to room temperature, the reaction mixture may be quenched with an aqueous solution of KF to precipitate tin byproducts. Filter the mixture through celite and wash with an organic solvent.
-
Purification: The filtrate is washed with water and brine, dried over anhydrous Na₂SO₄ or MgSO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Procedure for Suzuki Coupling of a 2-Halo-3-substituted Pyridine
-
Reaction Setup: In a flask, combine the 2-halo-3-substituted pyridine (1.0 equiv), the boronic acid or ester (1.2-2.0 equiv), a palladium catalyst such as Pd(dppf)Cl₂ or Pd(PPh₃)₄ (2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 equiv).
-
Solvent Addition: Add a degassed solvent system, often a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water.
-
Reaction Execution: Heat the mixture under an inert atmosphere (N₂ or Ar) to the reaction temperature (typically 80-110 °C) for the specified time (2-24 h), with progress monitored by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature and dilute with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography to obtain the desired product.
Conclusion and Recommendations
Both the Stille and Suzuki couplings are powerful and versatile methods for the synthesis of 2,3-substituted pyridines.
The Suzuki coupling is often the preferred first choice due to the low toxicity of the boron reagents, the ease of byproduct removal, and the vast commercial availability of coupling partners.[2][3][5] It is particularly well-suited for high-throughput synthesis and medicinal chemistry applications where a wide range of analogs is desired.
The Stille coupling, however, remains an invaluable tool, especially in cases where the Suzuki coupling fails or gives low yields. Its key advantages are the high stability of the organostannane reagents and its exceptional tolerance for a wide variety of functional groups, often allowing for coupling under neutral conditions.[2][3] This makes it particularly useful for complex molecule synthesis where sensitive functionalities must be preserved. The primary drawbacks are the toxicity of the tin reagents and the challenges associated with removing tin-containing byproducts.[3][4]
Ultimately, the choice between Stille and Suzuki coupling will depend on the specific synthetic target, the availability of starting materials, the presence of sensitive functional groups, and considerations regarding toxicity and waste disposal. For challenging substrates, particularly those prone to catalyst inhibition, the Stille coupling may offer a more robust and reliable route to the desired 2,3-substituted pyridine.
References
- 1. A Simple, Modular Synthesis of Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Stille reaction - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02988C [pubs.rsc.org]
- 7. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Progress on the Synthesis of Bipyridine Derivatives | MDPI [mdpi.com]
A Comparative Benchmarking Guide: (2-(Difluoromethoxy)pyridin-3-yl)boronic acid versus Organotrifluoroborates in Suzuki-Miyaura Cross-Coupling
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides an objective comparison of (2-(Difluoromethoxy)pyridin-3-yl)boronic acid and its corresponding potassium organotrifluoroborate salt, focusing on their application in the Suzuki-Miyaura cross-coupling reaction. The selection of an appropriate boron reagent is a critical parameter in synthetic chemistry, influencing reaction efficiency, reproducibility, and overall workflow. This document aims to provide the necessary data and protocols to enable an informed decision between these two valuable classes of reagents.
Core Comparison: Stability and Handling
The primary distinction between boronic acids and organotrifluoroborates lies in their stability and ease of handling. Boronic acids, while widely used, are susceptible to dehydration to form cyclic trimeric anhydrides known as boroxines. This can complicate stoichiometry and requires careful storage and handling, often under inert conditions.
In contrast, potassium organotrifluoroborates are crystalline, free-flowing solids that exhibit remarkable stability to both air and moisture.[1][2] This inherent stability simplifies storage and handling, often allowing for benchtop operations without the need for a glovebox or Schlenk line techniques.[1][2]
Data Presentation: A Comparative Overview
Table 1: Physicochemical and Handling Properties
| Property | This compound | Potassium (2-(Difluoromethoxy)pyridin-3-yl)trifluoroborate |
| Physical Form | Crystalline Solid | Free-flowing Crystalline Solid |
| Air Stability | Moderate; prone to boroxine formation | High |
| Moisture Stability | Moderate to low; can lead to decomposition | High |
| Handling Requirements | Often requires inert atmosphere | Standard benchtop handling |
| Storage | Desiccated, often at low temperatures | Room temperature, sealed container |
| Shelf Life | Variable | Extended |
Table 2: Performance in Suzuki-Miyaura Cross-Coupling
| Parameter | This compound | Potassium (2-(Difluoromethoxy)pyridin-3-yl)trifluoroborate |
| Typical Catalyst Loading | 1-5 mol% Pd | 1-5 mol% Pd |
| Base Requirement | Stronger inorganic bases (e.g., K₂CO₃, Cs₂CO₃) | Can be effective with milder bases (e.g., K₃PO₄) |
| Reaction Time | Generally 4-24 hours | Often shorter, 2-16 hours |
| Achievable Yields | Good to excellent (substrate dependent) | Good to excellent, sometimes higher than boronic acid |
| Functional Group Tolerance | Broad | Broad |
| Side Reactions | Prone to protodeboronation and homocoupling | Reduced propensity for protodeboronation |
Experimental Protocols
The following are representative protocols for a Suzuki-Miyaura cross-coupling reaction. Note that optimization of catalyst, ligand, base, and solvent is often necessary for specific substrates.
Protocol 1: Using this compound
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the aryl halide (1.0 mmol, 1.0 eq.), this compound (1.2 mmol, 1.2 eq.), Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and a base (e.g., K₂CO₃, 2.0 mmol, 2.0 eq.).
Solvent Addition: Add a degassed mixture of a suitable organic solvent and water (e.g., 4:1 Dioxane/Water, 5 mL).
Reaction Execution: Stir the mixture at an elevated temperature (e.g., 90-100 °C) for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
Work-up and Purification: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Using Potassium (2-(Difluoromethoxy)pyridin-3-yl)trifluoroborate
Reaction Setup: To a reaction vial, add the aryl halide (1.0 mmol, 1.0 eq.), potassium (2-(Difluoromethoxy)pyridin-3-yl)trifluoroborate (1.2 mmol, 1.2 eq.), a Palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), a suitable phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%), and a base (e.g., K₃PO₄, 3.0 mmol, 3.0 eq.).
Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (10:1, 5.5 mL).
Reaction Execution: Seal the vial and stir the mixture at an elevated temperature (e.g., 100 °C) for 4-16 hours, monitoring by TLC or LC-MS.
Work-up and Purification: Upon completion, cool the mixture, dilute with a suitable organic solvent, and wash with water. Dry the organic phase, concentrate, and purify the residue by column chromatography.
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
References
Safety Operating Guide
Proper Disposal of (2-(Difluoromethoxy)pyridin-3-yl)boronic acid: A Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals are tasked with the responsible management of chemical waste to ensure a safe laboratory environment and to protect the environment. This guide provides essential safety and logistical information for the proper disposal of (2-(Difluoromethoxy)pyridin-3-yl)boronic acid. Adherence to these procedures is critical for minimizing risks and complying with regulatory standards. Like other boronic acid derivatives, this compound should be handled as hazardous waste and under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.[1]
Immediate Safety and Handling
Before initiating any disposal procedure, it is imperative to wear the appropriate Personal Protective Equipment (PPE). All handling of this compound and its associated waste should be conducted within a certified chemical fume hood.[1]
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Nitrile or neoprene gloves. Double gloving is advised. |
| Body Protection | A fully fastened lab coat with full arm coverage. |
| Footwear | Closed-toe shoes. |
| This data is compiled from general safety guidelines for handling boronic acid derivatives.[1] |
Step-by-Step Disposal Procedure
The following protocol outlines the recommended steps for the safe disposal of this compound and materials contaminated with it.
Waste Segregation and Collection
-
Designated Waste Containers : Use separate, clearly labeled, and sealable containers for solid and liquid waste containing this compound.[1]
-
Labeling : All waste containers must be unequivocally labeled as "Hazardous Waste" and include the full chemical name: "this compound". The label should also indicate that it is a boronic acid derivative.[1][2]
Solid Waste Disposal
-
Contaminated Materials : Solid materials such as contaminated gloves, bench paper, and empty vials should be collected in a designated, labeled hazardous waste container.[1]
-
Unused or Expired Product : Unused or expired solid this compound should be disposed of in its original container or a securely sealed and labeled container, treated as hazardous waste.
Liquid Waste Disposal
-
Solutions : Solutions containing this compound should be collected in a designated, labeled container for liquid hazardous waste.
-
Rinsate : All rinsates from the decontamination of glassware or equipment should be collected as liquid hazardous waste. Do not empty into drains.[2][3]
Decontamination of Glassware
-
Initial Rinse : Rinse contaminated glassware with a suitable organic solvent (e.g., acetone or ethanol) and collect the rinsate as hazardous liquid waste.
-
Secondary Decontamination : A basic wash can be effective in converting residual boronic acid into a more water-soluble boronate salt. This can be followed by a water rinse. All rinsates from this decontamination process must be collected as liquid hazardous waste.[1]
-
Final Rinse : After decontamination, a final rinse with water should be performed. This final rinse water must also be collected as hazardous waste.[1]
-
Drying : Allow the cleaned glassware to air dry completely in a well-ventilated area before reuse.
Spill Management
-
Immediate Action : In the event of a spill, evacuate the area and ensure proper ventilation.
-
Cleanup : For solid spills, carefully sweep up the material to avoid dust formation and place it in a labeled hazardous waste container.[2][4] For liquid spills, absorb the material with an inert absorbent and place it in a sealed, labeled container for disposal.
-
Decontamination : Decontaminate the spill area following the glassware decontamination procedure.
Waste Storage and Pickup
-
Storage : Store sealed and labeled waste containers in a designated satellite accumulation area.
-
Pickup : Follow your institution's specific procedures for hazardous waste pickup and disposal.[1] Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[3]
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling (2-(Difluoromethoxy)pyridin-3-yl)boronic acid
Essential Safety and Handling Guide for (2-(Difluoromethoxy)pyridin-3-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical plans for handling this compound, ensuring the safety of laboratory personnel and the integrity of research. The following procedures are based on established best practices for handling boronic acid derivatives.
Immediate Safety Precautions
When handling this compound, strict adherence to safety protocols is crucial to mitigate potential hazards. This compound is classified as a hazardous substance that can cause skin, eye, and respiratory irritation.[1][2]
Engineering Controls:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.[1][3][4]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3][4]
Hygiene Measures:
-
Avoid all personal contact, including the inhalation of dust or vapors.[3]
-
Wash hands thoroughly with soap and water after handling and before breaks.[3][4]
-
Do not eat, drink, or smoke in the laboratory.[3]
-
Remove any contaminated clothing immediately and wash it before reuse.[3]
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory to prevent exposure when working with this compound.[4]
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[1][3][4] | Protects eyes from dust particles and potential splashes of the chemical.[4] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile).[1][3][4] | Prevents skin contact with the compound.[4] |
| Body Protection | A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes.[1][3][4] | Protects skin from accidental spills and contact.[4] |
| Respiratory Protection | A NIOSH/MSHA approved respirator is required when handling the solid compound to prevent the inhalation of dust.[1][3][4] | Minimizes the risk of respiratory tract irritation.[1][4] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is crucial for the safe handling of this boronic acid.
-
Preparation:
-
Donning PPE:
-
Put on all required personal protective equipment as outlined in the table above before handling the chemical.[4]
-
-
Handling the Chemical:
-
Post-Handling:
Disposal Plan
All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.[3]
| Waste Type | Disposal Procedure |
| Solid Chemical Waste | Collect in a designated, labeled, and sealed container for hazardous waste. |
| Contaminated Materials | Any materials, such as filter paper, pipette tips, or gloves, that are contaminated with the boronic acid should be placed in a sealed and labeled container for hazardous waste disposal.[1] |
| Aqueous Solutions (Small Quantities) | For small quantities, neutralization may be an option if permitted by your institution and local regulations. Neutralize the weak acid with a mild base to a pH between 5.5 and 9.0 before disposal down the sanitary sewer with copious amounts of water. Always confirm this is permitted.[1] |
| Empty Containers | Triple rinse with a suitable solvent. The rinsate should be collected as hazardous waste. Puncture or otherwise render the container unusable before disposal in accordance with institutional guidelines. |
Important: Always dispose of chemical waste in accordance with federal, state, and local regulations.[3] Do not pour waste down the drain unless explicitly permitted.[5]
Visual Workflow for Handling this compound
Caption: Workflow for handling this compound.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
